CYP1A1 inhibitor 8a
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(E)-1-pyridin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO4/c1-20-15-10-12(11-16(21-2)17(15)22-3)4-5-14(19)13-6-8-18-9-7-13/h4-11H,1-3H3/b5-4+ |
InChI Key |
LTMMHRRDZVGAIL-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=NC=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=NC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CYP1A1 inhibitor 8a; |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of CYP1A1 Inhibitor 8a
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity
Compound Name: (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one Internal Reference: 8a CAS Number: 159429-58-0 Molecular Formula: C17H17NO4 Molecular Weight: 299.32 g/mol
Executive Summary
Compound 8a, a heterocyclic chalcone, has been identified as a potent and selective inhibitor of Cytochrome P450 1A1 (CYP1A1), a key enzyme in the metabolic activation of procarcinogens. The primary mechanism of action for 8a involves direct inhibition of CYP1A1 enzymatic activity. Additionally, evidence suggests a secondary mechanism involving the antagonism of the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates CYP1A1 expression. This dual action makes compound 8a a promising candidate for further investigation in cancer chemoprevention. This technical guide provides a comprehensive overview of the mechanism of action of CYP1A1 inhibitor 8a, including its inhibitory activity, selectivity, and the experimental protocols used for its evaluation.
Quantitative Data on Inhibitory Activity
The inhibitory potency and selectivity of compound 8a against various cytochrome P450 isoforms have been determined through in vitro assays. The following table summarizes the key quantitative data.
| Target Enzyme | IC50 (nM) | Selectivity vs. CYP1A1 | Data Source |
| CYP1A1 | 58 | - | [1] |
| CYP1A2 | >10,000 | >172-fold | [1] |
| CYP1B1 | >10,000 | >172-fold | [1] |
| CYP2D6 | >10,000 | >172-fold | [1] |
| CYP3A4 | >10,000 | >172-fold | [1] |
Mechanism of Action
The mechanism of action of compound 8a is twofold, targeting both the CYP1A1 enzyme directly and the upstream regulatory pathway involving the Aryl Hydrocarbon Receptor (AhR).
Direct Inhibition of CYP1A1 Enzyme Activity
Compound 8a acts as a potent inhibitor of the catalytic activity of the CYP1A1 enzyme.[2] The trimethoxyphenyl and pyridinyl moieties of the chalcone structure are believed to interact with the active site of the enzyme, preventing the binding and metabolism of CYP1A1 substrates. This direct inhibition is the primary mechanism by which 8a prevents the metabolic activation of procarcinogens. The low nanomolar IC50 value of 58 nM underscores the high affinity of compound 8a for the CYP1A1 enzyme.[1]
Antagonism of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
In addition to direct enzyme inhibition, compound 8a has been reported to antagonize the activation of the Aryl Hydrocarbon Receptor (AhR).[2] The AhR is a ligand-activated transcription factor that, upon binding to xenobiotics such as polycyclic aromatic hydrocarbons (PAHs), translocates to the nucleus and induces the expression of target genes, most notably CYP1A1. By acting as an antagonist, compound 8a likely competes with AhR agonists for binding to the receptor, thereby preventing its activation and the subsequent upregulation of CYP1A1 gene expression. This dual mechanism of downregulating CYP1A1 expression and directly inhibiting its enzymatic activity makes 8a a particularly effective agent in mitigating the harmful effects of procarcinogens.
Experimental Protocols
The evaluation of compound 8a's inhibitory activity on CYP1A1 and its effect on the AhR signaling pathway involves several key experimental protocols.
Synthesis of (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one (8a)
The synthesis of the title compound is achieved through a Claisen-Schmidt condensation reaction.
Materials:
-
4-acetylpyridine
-
3,4,5-trimethoxybenzaldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution
-
Stirring apparatus
-
Reaction flask
-
Filtration apparatus
Procedure:
-
Dissolve 4-acetylpyridine and 3,4,5-trimethoxybenzaldehyde in ethanol in a reaction flask.
-
Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for the time specified in the original literature to allow for the condensation reaction to complete.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the purified (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one (8a).
-
Confirm the structure and purity of the final compound using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro CYP1A1 Inhibition Assay (EROD Assay)
The inhibitory effect of compound 8a on CYP1A1 activity is commonly determined using the 7-ethoxyresorufin-O-deethylase (EROD) assay. This fluorometric assay measures the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin by CYP1A1.
Materials:
-
Recombinant human CYP1A1 enzyme (e.g., in Sacchrosomes™) or live cells expressing CYP1A1 (e.g., HEK293 cells)
-
7-ethoxyresorufin (substrate)
-
Resorufin (standard for calibration curve)
-
NADPH regenerating system (for recombinant enzyme assays)
-
Compound 8a (test inhibitor)
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of 7-ethoxyresorufin, resorufin, and compound 8a in a suitable solvent (e.g., DMSO). Prepare a working solution of the NADPH regenerating system.
-
Incubation: In a 96-well plate, add the recombinant CYP1A1 enzyme or cell suspension.
-
Add varying concentrations of compound 8a to the wells. Include a positive control (known CYP1A1 inhibitor) and a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for a specified time.
-
Initiation of Reaction: Add the substrate, 7-ethoxyresorufin, to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Fluorescence Measurement: Measure the fluorescence of the resorufin formed in each well using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
Data Analysis:
-
Generate a resorufin standard curve to quantify the amount of product formed.
-
Calculate the percentage of CYP1A1 inhibition for each concentration of compound 8a relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Aryl Hydrocarbon Receptor (AhR) Antagonism Assay
To determine the AhR antagonist activity of compound 8a, a reporter gene assay is typically employed. This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.
Materials:
-
Hepa-1c1c7 or other suitable cell line containing an AhR-responsive luciferase reporter construct
-
Cell culture medium and supplements
-
Compound 8a (test antagonist)
-
A known AhR agonist (e.g., TCDD or benzo[a]pyrene)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of compound 8a.
-
After a short pre-incubation period, add a fixed concentration of the AhR agonist to the wells (except for the negative control). Include a positive control (known AhR antagonist) and a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability assay) if necessary.
-
Calculate the percentage of inhibition of agonist-induced luciferase activity for each concentration of compound 8a.
-
Determine the IC50 value for AhR antagonism by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound, identified as (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one, demonstrates a potent and selective inhibitory effect on the CYP1A1 enzyme. Its mechanism of action involves both direct inhibition of the enzyme's catalytic activity and antagonism of the Aryl Hydrocarbon Receptor signaling pathway, which regulates CYP1A1 expression. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the further investigation of this promising cancer chemopreventive agent.
References
The Discovery and Synthesis of Benzimidazole-Based CYP1A1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of benzimidazole-based inhibitors of Cytochrome P450 1A1 (CYP1A1). The benzimidazole scaffold, a privileged structure in medicinal chemistry, offers a versatile platform for the design of potent and selective enzyme inhibitors. This document details synthetic methodologies, experimental protocols for activity assessment, and presents key quantitative data to inform structure-activity relationship (SAR) studies.
Introduction to CYP1A1 and Benzimidazole Inhibitors
Cytochrome P450 1A1 (CYP1A1) is a crucial enzyme in the metabolism of a wide range of xenobiotics, including many pro-carcinogens and environmental toxins. While CYP1A1 plays a role in the detoxification of some compounds, its metabolic activation of others can lead to the formation of highly reactive intermediates that can cause cellular damage and initiate carcinogenesis. Therefore, the inhibition of CYP1A1 is a key strategy in chemoprevention and in mitigating the toxic effects of certain drugs and environmental pollutants.
The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, is a prominent pharmacophore in numerous clinically used drugs, exhibiting a wide spectrum of biological activities. Its structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties. The development of benzimidazole derivatives as CYP1A1 inhibitors is an active area of research aimed at producing novel therapeutic agents with improved efficacy and safety profiles. A significant challenge in this field is achieving selectivity for CYP1A1 over other closely related CYP isoforms, such as CYP1A2, to minimize off-target effects.
Signaling Pathway: Metabolic Activation by CYP1A1
The following diagram illustrates the role of CYP1A1 in the metabolic activation of a pro-carcinogen, leading to DNA damage.
Synthetic Methodologies for Benzimidazole-Based Inhibitors
The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde followed by oxidation. These methods offer a versatile approach to introduce a wide range of substituents at the 2-position of the benzimidazole core. Further modifications at the N1-position can be achieved through alkylation or arylation reactions.
General Synthetic Workflow
The diagram below outlines a general workflow for the synthesis and purification of benzimidazole derivatives.
Detailed Experimental Protocol: Synthesis of 2-{[(1-Phenyl-1H-benzimidazol-6-yl)oxy]methyl}quinoline Derivatives
This protocol describes the synthesis of a series of benzimidazole derivatives designed to investigate the structure-activity relationship for PDE10A and CYP1A2 inhibition.
Step 1: Synthesis of 1-Phenyl-1H-benzimidazol-6-ol
A mixture of 3-amino-4-(phenylamino)phenol (1.0 g, 5.0 mmol) and formic acid (10 mL) is heated at reflux for 2 hours. After cooling to room temperature, the reaction mixture is poured into ice water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 2-{[(1-Phenyl-1H-benzimidazol-6-yl)oxy]methyl}quinoline
To a solution of 1-phenyl-1H-benzimidazol-6-ol (0.21 g, 1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL), potassium carbonate (0.28 g, 2.0 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. 2-(Chloromethyl)quinoline hydrochloride (0.21 g, 1.0 mmol) is then added, and the reaction mixture is stirred at 80°C for 3 hours. After cooling, the mixture is poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the title compound.
Experimental Protocols for CYP1A1 Inhibition Assays
The inhibitory activity of newly synthesized compounds against CYP1A1 is typically determined using in vitro assays with recombinant human CYP1A1 enzyme. The most common assay is the ethoxyresorufin-O-deethylase (EROD) assay.
Experimental Workflow for In Vitro CYP1A1 Inhibition Assay
The following diagram illustrates the steps involved in a typical in vitro CYP1A1 inhibition assay.
Detailed Protocol: Recombinant Human CYP1A1 Inhibition (EROD) Assay
This protocol is a standard method for determining the IC50 values of test compounds against CYP1A1.
-
Reagents and Solutions:
-
Recombinant human CYP1A1 (e.g., from baculovirus-infected insect cells).
-
Potassium phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Ethoxyresorufin (substrate) stock solution in a suitable solvent (e.g., DMSO).
-
Test compounds stock solutions and serial dilutions in a suitable solvent.
-
Acetonitrile (to stop the reaction).
-
Resorufin standard for calibration curve.
-
-
Assay Procedure:
-
In a 96-well plate, add potassium phosphate buffer, the NADPH regenerating system, and the recombinant human CYP1A1 enzyme.
-
Add the test compound at various concentrations (typically in triplicate). A vehicle control (solvent only) is also included.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding ethoxyresorufin.
-
Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate and measure the fluorescence of the product, resorufin (e.g., excitation at 530 nm and emission at 590 nm).
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of resorufin.
-
The rate of resorufin formation is calculated for each concentration of the test compound.
-
The percent inhibition is calculated relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Data Presentation and Structure-Activity Relationship (SAR)
| Compound | R1 | R2 | R3 | PDE10A IC50 (nM) | CYP1A2 IC50 (µM) |
| 1 | H | H | H | 2.3 | 0.057 |
| 25a | i-Pr | OMe | H | 0.58 | 0.28 |
| 25b | i-Pr | OMe | Ph | 0.35 | 0.54 |
| 25c | i-Pr | OMe | 4-F-Ph | 0.29 | 0.65 |
Data adapted from a study on PDE10A inhibitors with reduced CYP1A2 inhibition.
Structure-Activity Relationship (SAR) Discussion:
From the data presented, several key SAR insights can be drawn for the inhibition of CYP1A2 by these benzimidazole derivatives, which may be translatable to CYP1A1:
-
Substitution at the 2-position: The introduction of an isopropyl group at the R1 position (compounds 25a-c ) appears to be a critical modification. While maintaining high potency for the primary target (PDE10A), this substitution leads to a decrease in the inhibitory activity against CYP1A2 compared to the unsubstituted lead compound 1 . This suggests that steric bulk at the 2-position may be detrimental to binding to the active site of CYP1A2.
-
Substitution at the 5-position: The presence of a methoxy group at the R2 position is a common feature in the more selective compounds (25a-c ). This electron-donating group may influence the electronic properties of the benzimidazole ring system, affecting its interaction with the enzyme.
-
Substitution at the 1-position: The nature of the substituent at the R3 position (phenyl or substituted phenyl) also modulates the CYP1A2 inhibitory activity. The introduction of a phenyl group (25b ) or a fluorophenyl group (25c ) at this position further decreases the potency against CYP1A2 compared to the compound with a hydrogen at this position (25a ).
These observations suggest that strategic substitution on the benzimidazole scaffold can be employed to modulate the inhibitory activity and selectivity against CYP1 family enzymes. Specifically, introducing steric bulk at the 2-position and exploring different aryl groups at the 1-position appear to be promising strategies for reducing inhibition of CYP1A enzymes.
Conclusion
The benzimidazole scaffold represents a promising starting point for the design and discovery of novel CYP1A1 inhibitors. The synthetic versatility of this heterocyclic system allows for systematic modifications to explore the structure-activity relationships and optimize for both potency and selectivity. The in vitro EROD assay using recombinant human CYP1A1 is a robust and reliable method for evaluating the inhibitory activity of these compounds. The insights gained from SAR studies, such as the one discussed for CYP1A2, provide a rational basis for the design of next-generation benzimidazole-based CYP1A1 inhibitors with improved pharmacological profiles. Further research in this area is warranted to develop potent and selective inhibitors for potential applications in chemoprevention and as modulators of drug metabolism.
Preclinical Data on the CYP1A1 Inhibitor CH223191: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific preclinical data for a CYP1A1 inhibitor designated "8a" is not available in the public domain, this guide provides a comprehensive overview of the preclinical data for a well-characterized and potent inhibitor of CYP1A1 activity, CH223191 (2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide). CH223191 is a specific antagonist of the Aryl Hydrocarbon Receptor (AHR), a key transcription factor that regulates the expression of cytochrome P450 1A1 (CYP1A1).[1][2] By blocking the AHR signaling pathway, CH223191 effectively prevents the induction of CYP1A1, thereby inhibiting its metabolic activity. This document summarizes key quantitative data, details experimental protocols, and provides visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Inhibition Data for CH223191
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for CH223191 in various preclinical assays. These values highlight its potency in inhibiting the AHR pathway and CYP1A1 activity.
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| Aryl Hydrocarbon Receptor (AhR) Antagonism | HepG2 cells | 30 nM | [2] |
| TCDD-induced Luciferase Activity | - | 0.03 µM | [3][4] |
| Inhibition of CYP1A1 Catalytic Activity | 1.48 µM | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of CH223191 are provided below.
Luciferase Reporter Gene Assay for AHR Antagonism
This assay is used to quantify the ability of a compound to inhibit the AHR signaling pathway.
-
Cell Culture: HepG2 cells, which are human liver cancer cells, are stably transfected with a luciferase reporter plasmid containing the human CYP1A1 promoter. These cells are cultured until they reach approximately 70% confluency in 96-well plates.[7]
-
Compound Treatment: The cells are pre-treated with varying concentrations of CH223191 or a vehicle control (like DMSO) for one hour.[2][7]
-
AHR Agonist Induction: Following pre-treatment, the cells are exposed to an AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), at a concentration of 1-3 nM to induce the expression of the luciferase reporter gene.[2][7]
-
Incubation and Lysis: The cells are incubated for an additional 4 to 24 hours.[2][7] After incubation, the cells are lysed using a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.8, 1% Triton X-100, 150 mM NaCl, and 2 mM dithiothreitol).[2]
-
Luminescence Measurement: The cell lysate is mixed with a luciferase activity assay reagent, and the resulting luminescence is measured for 5 seconds using a luminometer.[2] The reduction in luminescence in the presence of CH223191 compared to the agonist-only control indicates its antagonistic activity.
Western Blot for AHR Nuclear Translocation
This method is employed to visualize the inhibition of AHR movement into the nucleus, a critical step in its activation.
-
Cell Treatment: Hepa1 cells are pre-treated with CH223191 or its derivatives for one hour before the addition of 1 nM TCDD.[7]
-
Cell Harvesting and Nuclear Extraction: After a one-hour incubation with TCDD, the cells are harvested. Nuclear extracts are then prepared using a specific protocol that isolates the nuclear components of the cells.[7]
-
Protein Quantification: The protein concentration in the nuclear extracts is determined using a protein assay, such as the BCA Protein Assay.[7]
-
SDS-PAGE and Western Blotting: The nuclear proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is then probed with specific antibodies against the AHR protein to detect its presence in the nucleus.[8] A reduction in the AHR band in the nuclear extracts of CH223191-treated cells compared to TCDD-only treated cells demonstrates the inhibitory effect.[7]
In Vivo Mouse Model of TCDD-Induced Toxicity
This in vivo protocol assesses the ability of CH223191 to prevent the toxic effects of AHR activation in a living organism.
-
Animal Model: Male ICR mice are used for the study.[4]
-
Dosing Regimen: Mice are administered CH223191 orally (e.g., 10 mg/kg in corn oil) once daily for a period of 25 days.[4]
-
TCDD Challenge: After the first week of CH223191 treatment, the mice are given a single intraperitoneal injection of TCDD (e.g., 100 µg/kg in corn oil) to induce toxicity.[4]
-
Monitoring and Analysis: The body weights of the mice are monitored throughout the study. At the end of the study, liver tissues are collected to analyze the expression of CYP1A1 and to assess liver fat content and the activity of liver enzymes such as AST and ALT.[4] A reduction in TCDD-induced weight loss, CYP1A1 expression, and liver damage in the CH223191-treated group indicates its protective effects in vivo.
Mandatory Visualizations
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and Inhibition by CH223191
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Impact of CH223191-Induced Mitochondrial Dysfunction on Its Aryl Hydrocarbon Receptor Agonistic and Antagonistic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Dual-Faceted Role of Alpha-Naphthoflavone in CYP1A1 Inhibition and Aryl Hydrocarbon Receptor Pathway Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthetic flavonoid, alpha-naphthoflavone (ANF), a well-characterized modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and a direct inhibitor of the Cytochrome P450 1A1 (CYP1A1) enzyme. While the originally requested "CYP1A1 inhibitor 8a" could not be identified in publicly available literature, this guide focuses on ANF as a representative compound with a rich dataset, serving as a valuable tool for researchers in toxicology, pharmacology, and drug discovery.
Quantitative Data Summary
The inhibitory and modulatory activities of alpha-naphthoflavone have been quantified in numerous studies. The following tables summarize key quantitative data for its interaction with CYP1A1 and the AhR pathway.
Table 1: Inhibition of CYP1A1 Enzymatic Activity by Alpha-Naphthoflavone
| Parameter | Value | Cell/System | Substrate | Reference |
| IC50 | ~0.25 µM | Rat Liver Microsomes | 7-Ethoxyresorufin | [1] |
| IC50 | 0.06 µM | Recombinant Human CYP1A1 | 7-Ethoxyresorufin | [2] |
| Inhibition Type | Competitive, Tight-Binding | Human CYP1A1 | Not Specified | [3] |
Table 2: Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway by Alpha-Naphthoflavone
| Activity | Parameter | Value | Cell Line | Comments | Reference |
| AhR Antagonism | IC50 | Not explicitly quantified in most studies | MCF-7 | Inhibits TCDD-induced CYP1A1 expression and nuclear translocation of the AhR complex. | [4] |
| AhR Agonism | EC50 | 2545.6 nM | H1G1.1c3 | Weak agonist activity, inducing AhR-responsive reporter gene expression. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize the effects of alpha-naphthoflavone on CYP1A1 and the AhR pathway.
CYP1A1 Inhibition Assay (EROD Assay)
The 7-ethoxyresorufin-O-deethylase (EROD) assay is a standard fluorometric method to measure the catalytic activity of CYP1A1.[6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., alpha-naphthoflavone) on CYP1A1 activity.
Materials:
-
Microsomes from cells or tissues expressing CYP1A1 (e.g., human liver microsomes, recombinant CYP1A1)
-
7-Ethoxyresorufin (EROD substrate)
-
NADPH (cofactor)
-
Resorufin (standard for calibration)
-
Test compound (alpha-naphthoflavone)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
96-well microplate reader with fluorescence detection (Excitation: ~530 nm, Emission: ~590 nm)
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, microsomal protein, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding a pre-warmed solution of 7-ethoxyresorufin and NADPH.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or methanol).
-
Measure the fluorescence of the product, resorufin, using a microplate reader.
-
Generate a standard curve using known concentrations of resorufin.
-
Calculate the rate of resorufin formation for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
AhR Activation/Antagonism Assay (Luciferase Reporter Gene Assay)
This cell-based assay quantifies the ability of a compound to activate or inhibit the AhR signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of an AhR-responsive promoter.[8][9][10][11]
Objective: To determine if a test compound acts as an agonist or antagonist of the AhR.
Materials:
-
A mammalian cell line stably transfected with a luciferase reporter plasmid containing dioxin-responsive elements (DREs) (e.g., HepG2-XRE-Luc).[8]
-
Cell culture medium and supplements.
-
Test compound (alpha-naphthoflavone).
-
A known AhR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin - TCDD).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure for Agonist Testing:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 24 hours) to allow for gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the relative light units (RLU) against the logarithm of the test compound concentration to determine agonist activity and EC50.
Procedure for Antagonist Testing:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1 hour).
-
Add a fixed, sub-maximal concentration of a known AhR agonist (e.g., TCDD).
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence.
-
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration to determine antagonist activity and IC50.
Western Blot Analysis for CYP1A1 Protein Expression
Western blotting is used to detect and quantify the amount of CYP1A1 protein in cells or tissues following treatment with a test compound.[12][13][14][15][16]
Objective: To assess the effect of a test compound on the expression level of CYP1A1 protein.
Materials:
-
Cell or tissue lysates.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody specific for CYP1A1.
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare cell or tissue lysates and determine the protein concentration.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against CYP1A1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear understanding. The following diagrams, generated using the DOT language, illustrate the AhR signaling pathway and a typical workflow for screening CYP1A1 inhibitors and AhR modulators.
Figure 1: The Aryl Hydrocarbon Receptor (AhR) signaling pathway leading to CYP1A1 induction and the point of direct inhibition by alpha-naphthoflavone.
Figure 2: A generalized experimental workflow for screening and characterizing CYP1A1 inhibitors and AhR modulators.
Conclusion
Alpha-naphthoflavone serves as a quintessential example of a compound that interacts with the AhR signaling pathway at multiple levels. It not only directly inhibits the metabolic activity of the CYP1A1 enzyme but also modulates the upstream transcriptional regulation of the CYP1A1 gene through its complex interactions with the Aryl Hydrocarbon Receptor. Understanding the dual-faceted nature of such compounds is critical for researchers in the fields of toxicology, pharmacology, and drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the intricate interplay between xenobiotics, metabolic enzymes, and cellular signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dioxins.com [dioxins.com]
- 6. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. origene.com [origene.com]
- 13. researchgate.net [researchgate.net]
- 14. CYP1A1 Polyclonal Antibody (PA1-340) [thermofisher.com]
- 15. CYP1A1 antibodies from Thermo Fisher Scientific [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Selectivity Profile of CYP1A1 Inhibitor 8a (Compound 119): A Technical Guide
This technical guide provides an in-depth overview of the selectivity profile of the potent and selective Cytochrome P450 1A1 (CYP1A1) inhibitor, compound 8a . This compound is identified as 2-phenylimidazo[1,2-a]quinoline (compound 119, CID 5121780) in the primary scientific literature. This document is intended for researchers, scientists, and drug development professionals interested in the specific inhibitory characteristics and experimental validation of this molecule.
Quantitative Selectivity Profile
The inhibitory activity of compound 119 was assessed against a panel of human CYP450 enzymes. The following tables summarize the quantitative data, showcasing its high potency and selectivity for the CYP1 family, particularly CYP1A2 and CYP1B1, with significant inhibition of CYP1A1.
Table 1: Inhibitory Activity (IC50) of Compound 119 against CYP1 Family Enzymes in Live Human Cells. [1]
| Enzyme | IC50 (nM) |
| CYP1A1 | 269 |
| CYP1A2 | 30 |
| CYP1B1 | 56 |
Table 2: Percentage Inhibition of various CYP Isoforms by Compound 119 at a concentration of 10 µM. [1]
| Enzyme Family | Enzyme | % Inhibition at 10 µM |
| CYP1 | CYP1A1 | 97% |
| CYP1A2 | ~95% | |
| CYP1B1 | ~95% | |
| CYP2 | CYP2D6 | No detectable inhibition |
| CYP2C9 | No detectable inhibition | |
| CYP2C19 | No detectable inhibition | |
| CYP3 | CYP3A4 | No detectable inhibition |
Experimental Protocols
In Vitro CYP450 Enzyme Inhibition Assay (Sacchrosomes™)
This protocol outlines the determination of the inhibitory potential of compound 119 against various CYP450 isoforms using a yeast-derived microsomal enzyme system (Sacchrosomes™).
Materials:
-
CYP450 Isoform-specific Sacchrosomes™ (yeast-derived microsomes)
-
Test Compound (Compound 119)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific substrate (e.g., 7-ethoxyresorufin for CYP1A1)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
A reaction mixture is prepared containing the NADPH regenerating system in potassium phosphate buffer.
-
The test compound (dissolved in a suitable solvent like DMSO) is added to the reaction mixture at various concentrations.
-
The specific CYP450 Sacchrosomes™ are added to the mixture and pre-incubated.
-
The reaction is initiated by the addition of the specific substrate.
-
The plate is incubated at 37°C for a specified time, allowing the enzymatic reaction to proceed.
-
The reaction is stopped, and the formation of the fluorescent product is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Live Human Cell-Based CYP450 Inhibition Assay
This assay determines the inhibitory activity of compound 119 in a more physiologically relevant context using live human embryonic kidney (HEK293) cells engineered to express specific CYP enzymes.
Materials:
-
HEK293 cells stably expressing individual human CYP450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test Compound (Compound 119)
-
CYP isoform-specific substrate
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
HEK293 cells expressing the target CYP enzyme are seeded in 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
The cells are incubated with the compound for a predetermined period.
-
The CYP-specific substrate is added to each well, and the plate is incubated at 37°C in a CO2 incubator.
-
After the incubation period, the fluorescence of the product in the supernatant or cell lysate is measured using a fluorescence plate reader.
-
IC50 values are calculated as described in the in vitro assay protocol.
Benzo[a]pyrene (B[a]P) Toxicity Rescue Assay in CYP1A1-Expressing Cells[1]
This assay evaluates the ability of compound 119 to protect cells from the cytotoxic effects of the pro-carcinogen benzo[a]pyrene, which is metabolically activated by CYP1A1.
Materials:
-
HEK293 cells overexpressing CYP1A1
-
Benzo[a]pyrene (B[a]P)
-
Test Compound (Compound 119)
-
Cell viability reagent (e.g., MTT, resazurin)
-
96-well cell culture plates
Procedure:
-
CYP1A1-overexpressing HEK293 cells are seeded in 96-well plates.
-
The cells are treated with a toxic concentration of B[a]P in the presence or absence of different concentrations of compound 119.
-
The plates are incubated for a period sufficient to induce B[a]P-mediated cytotoxicity (e.g., 24-48 hours).
-
Cell viability is assessed by adding a cell viability reagent and measuring the resulting absorbance or fluorescence, according to the manufacturer's instructions.
-
The ability of compound 119 to rescue cells from B[a]P toxicity is quantified by comparing the viability of cells treated with B[a]P and the compound to those treated with B[a]P alone.
Signaling Pathway Interactions and Experimental Workflows
Aryl Hydrocarbon Receptor (AhR) Pathway Antagonism
While the primary mechanism of action of compound 119 is the direct inhibition of the CYP1A1 enzyme, its discovery was guided by its potential to interfere with the metabolic activation of carcinogens. The activation of CYP1A1 expression is mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Some potent CYP1A1 inhibitors can also act as antagonists of the AhR. The ability of compound 119 to protect cells from B[a]P-induced toxicity suggests it effectively blocks the metabolic activation of B[a]P by CYP1A1.
References
The Therapeutic Potential of CYP1A1 Inhibitor 8a in Oncology: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 1A1 (CYP1A1) is a phase I metabolizing enzyme that has garnered significant attention in oncology due to its dual role in procarcinogen activation and its overexpression in various tumor types. This technical guide delves into the therapeutic potential of compound 8a , identified as (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one, a potent and selective inhibitor of CYP1A1. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the development of CYP1A1 inhibitors as a novel cancer chemopreventive and therapeutic strategy.
Introduction: The Role of CYP1A1 in Oncology
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases critical for the metabolism of a wide array of xenobiotics and endogenous compounds. Within this family, CYP1A1 is of particular interest in cancer research. It is primarily an extrahepatic enzyme, and its expression is inducible by various environmental pollutants, such as polycyclic aromatic hydrocarbons (PAHs), through the aryl hydrocarbon receptor (AhR) signaling pathway.
The oncogenic potential of CYP1A1 stems from its ability to metabolically activate procarcinogens into highly reactive intermediates that can form DNA adducts, leading to mutations and initiating carcinogenesis. Notably, CYP1A1 is found to be overexpressed in a variety of human cancers, including those of the breast, lung, and bladder, with its expression levels sometimes correlating with tumor grade.[1][2] This tumor-specific overexpression presents a therapeutic window for targeted therapies.
Inhibition of CYP1A1 is a promising strategy for cancer chemoprevention and therapy. By blocking the metabolic activation of procarcinogens, CYP1A1 inhibitors can prevent the initiation of cancer. Furthermore, in established tumors, inhibiting CYP1A1 may disrupt critical cellular processes that contribute to cancer cell proliferation and survival. Studies have shown that the knockdown of CYP1A1 can impair cancer cell growth by modulating key signaling pathways, including the AMPK, PI3K/AKT, and MAPK/ERK pathways.
Compound 8a: A Potent and Selective CYP1A1 Inhibitor
Compound 8a , a heterocyclic chalcone with the chemical name (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one, has emerged as a highly potent and selective inhibitor of CYP1A1.[3] Its discovery marks a significant step in the development of targeted therapies against CYP1A1-expressing tumors.
Mechanism of Action
The primary mechanism of action of compound 8a is the direct inhibition of the enzymatic activity of CYP1A1. Beyond direct enzyme inhibition, compound 8a has also been shown to antagonize the aryl hydrocarbon receptor (AhR) signaling pathway.[3] By preventing the activation of AhR by ligands like Benzo[a]pyrene (B[a]P), compound 8a can suppress the downstream transcription of CYP1A1, thereby reducing the cell's capacity to activate procarcinogens. This dual action of direct enzyme inhibition and suppression of its expression makes compound 8a a particularly effective agent. Furthermore, it has demonstrated a protective effect in human cells against B[a]P-induced toxicity, which is mediated by CYP1A1.[3]
Quantitative Data on the Efficacy of Compound 8a
The following tables summarize the in vitro inhibitory activity of compound 8a against various cytochrome P450 enzymes. The data is extracted from primary research and highlights the potency and selectivity of this inhibitor.
| Enzyme | Inhibitory Concentration (IC50) | Selectivity vs. CYP1A1 | Reference |
| CYP1A1 | 58 nM | - | [3] |
| CYP1B1 | >10-fold higher than CYP1A1 | >10x | [3] |
| CYP1A2 | >10-fold higher than CYP1A1 | >10x | [3] |
| CYP2 Family | >100-fold higher than CYP1A1 | >100x | [3] |
| CYP3 Family | >100-fold higher than CYP1A1 | >100x | [3] |
| Table 1: In vitro inhibitory activity of compound 8a against various CYP450 enzymes. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of CYP1A1 inhibitors like compound 8a. These protocols are based on established methods and can be adapted for specific research needs.
In Vitro CYP1A1 Inhibition Assay (EROD Assay)
This assay measures the catalytic activity of CYP1A1 through the O-deethylation of 7-ethoxyresorufin (a fluorogenic substrate) to resorufin.
Materials:
-
Recombinant human CYP1A1 enzyme (e.g., in Sacchrosomes™ or microsomes)
-
7-ethoxyresorufin (EROD substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Compound 8a (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader with fluorescence detection (Excitation: 530 nm, Emission: 590 nm)
Procedure:
-
Prepare a reaction mixture containing the recombinant CYP1A1 enzyme in potassium phosphate buffer.
-
Add varying concentrations of compound 8a (or control vehicle) to the wells of a 96-well plate.
-
Initiate the reaction by adding 7-ethoxyresorufin to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Start the enzymatic reaction by adding a pre-warmed solution of NADPH.
-
Monitor the increase in fluorescence over time, which corresponds to the formation of resorufin.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based CYP1A1 Inhibition Assay
This assay assesses the inhibitory effect of a compound on CYP1A1 activity within a live cell context.
Materials:
-
Human cell line expressing CYP1A1 (e.g., HEK293 cells transfected with a CYP1A1 expression vector, or cancer cell lines with endogenous expression like MCF-7).
-
Cell culture medium and supplements.
-
Compound 8a.
-
EROD substrate.
-
Lysis buffer.
-
Fluorimeter.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of compound 8a for a predetermined period.
-
Induce CYP1A1 expression if necessary (e.g., with an AhR agonist like TCDD, though for constitutively expressing cancer cells this may not be required).
-
Add the EROD substrate to the cells and incubate at 37°C.
-
Stop the reaction and lyse the cells.
-
Measure the fluorescence of the resorufin in the cell lysate.
-
Normalize the fluorescence signal to the total protein content in each well.
-
Calculate the IC50 value as described in the in vitro assay.
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Yeast-Based)
This assay determines if a compound can antagonize the activation of the AhR.
Materials:
-
Yeast strain engineered to express the human AhR and a reporter gene (e.g., lacZ) under the control of a dioxin-responsive element (DRE).
-
Yeast growth medium.
-
AhR agonist (e.g., Benzo[a]pyrene - B[a]P).
-
Compound 8a.
-
Substrate for the reporter gene product (e.g., ONPG for β-galactosidase).
-
Spectrophotometer.
Procedure:
-
Grow the engineered yeast strain to the mid-log phase.
-
In a 96-well plate, expose the yeast cells to the AhR agonist (B[a]P) in the presence of varying concentrations of compound 8a.
-
Incubate the plate under appropriate conditions to allow for AhR activation and reporter gene expression.
-
Lyse the yeast cells and add the appropriate substrate for the reporter enzyme.
-
Measure the enzymatic activity by monitoring the color change using a spectrophotometer.
-
Determine the ability of compound 8a to inhibit the B[a]P-induced reporter gene expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: CYP1A1 Induction and Inhibition Pathway.
Caption: Preclinical Evaluation Workflow for Compound 8a.
Caption: Downstream Signaling of CYP1A1 Inhibition.
Conclusion and Future Directions
Compound 8a represents a significant advancement in the field of targeted cancer therapy. Its high potency and selectivity for CYP1A1, coupled with its ability to antagonize the AhR pathway, make it a promising candidate for further preclinical and clinical development. The data and protocols presented in this whitepaper provide a solid framework for researchers to build upon in their investigation of CYP1A1 inhibitors.
Future research should focus on in vivo efficacy studies in relevant animal models of cancer to validate the promising in vitro results. Furthermore, a deeper understanding of the downstream signaling consequences of CYP1A1 inhibition by compound 8a will be crucial for identifying patient populations most likely to benefit from this therapeutic approach and for designing rational combination therapies. The continued exploration of selective CYP1A1 inhibitors like compound 8a holds the potential to introduce a new class of effective and well-tolerated anticancer agents.
References
In Vitro Characterization of CYP1A1 Inhibitor 8a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of compound 8a , a potent and selective inhibitor of the Cytochrome P450 1A1 (CYP1A1) enzyme. Compound 8a, identified as a heterocyclic chalcone, specifically 1-(pyridin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, has demonstrated significant potential as a cancer chemopreventive agent due to its high selectivity and potent inhibition of CYP1A1.[1]
This document details the quantitative inhibitory activity of compound 8a against various CYP isoforms, outlines the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Inhibitory Activity of Compound 8a
The inhibitory potency of compound 8a was evaluated against three major isoforms of the CYP1 family: CYP1A1, CYP1B1, and CYP1A2. The half-maximal inhibitory concentration (IC50) values were determined in two different in vitro systems: Sacchrosomes™ (yeast-derived microsomes) and live human HEK293 cells. The results are summarized below.
| Compound | Target Enzyme | In Vitro System | IC50 (nM) |
| 8a | CYP1A1 | Sacchrosomes™ | 58 |
| 8k | CYP1A1 | Sacchrosomes™ | 65 |
| Compound | Target Enzyme | In Vitro System | IC50 (nM) | Selectivity (fold) vs. CYP1A1 |
| 8a | CYP1A1 | Live HEK293 Cells | 58 | - |
| 8a | CYP1B1 | Live HEK293 Cells | >10,000 | >172 |
| 8a | CYP1A2 | Live HEK293 Cells | >10,000 | >172 |
| 8a | Other CYPs (2 & 3 families) | Not Specified | Not Specified | >100 |
Table 1 & 2: Summary of the in vitro inhibitory activity of compound 8a and a related chalcone 8k against CYP1 family enzymes. Data extracted from a study on pyridine-4-yl series of chalcones.[1]
The data clearly indicates that compound 8a is a highly potent and selective inhibitor of CYP1A1, with an IC50 value of 58 nM in both Sacchrosomes™ and live human cells.[1] Notably, it exhibits greater than 10-fold selectivity for CYP1A1 over other CYP1 subfamily enzymes and more than 100-fold selectivity over enzymes from the CYP2 and CYP3 families.[1]
Experimental Protocols
The in vitro characterization of compound 8a involved several key experiments to determine its inhibitory activity and mechanism of action. The methodologies are detailed below.
CYP1A1, CYP1B1, and CYP1A2 Inhibition Assay in Sacchrosomes™ and Live Human HEK293 Cells
This assay was performed to determine the IC50 values of the synthesized chalcones.
Materials:
-
Synthesized pyridine-4-yl chalcones (including 8a)
-
Sacchrosomes™ expressing human CYP1A1, CYP1B1, or CYP1A2
-
Live human HEK293 cells engineered to express human CYP1A1, CYP1B1, or CYP1A2
-
Ethoxyresorufin (EROD) as the substrate
-
NADPH regenerating system (for Sacchrosomes™ assay)
-
Appropriate cell culture media and reagents
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Stock solutions of the test compounds were prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Incubation with Sacchrosomes™:
-
Sacchrosomes™ containing the specific CYP isoform were pre-incubated with varying concentrations of the test compound in a reaction buffer.
-
The enzymatic reaction was initiated by the addition of the NADPH regenerating system and the substrate, ethoxyresorufin.
-
The reaction was incubated at 37°C for a specific time.
-
The reaction was terminated, and the formation of the fluorescent product, resorufin, was measured using a fluorescence plate reader.
-
-
Incubation with Live HEK293 Cells:
-
HEK293 cells expressing the target CYP isoform were seeded in microplates and allowed to attach.
-
The cells were then treated with different concentrations of the test compound.
-
After a pre-incubation period, the substrate, ethoxyresorufin, was added to the cells.
-
The plate was incubated at 37°C, and the production of resorufin in the cell culture medium was monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The percentage of inhibition at each compound concentration was calculated relative to a vehicle control. The IC50 values were then determined by fitting the concentration-response data to a suitable sigmoidal dose-response model using graphing software.
Aryl Hydrocarbon Receptor (AhR) Antagonism Assay in Yeast Cells
This assay was conducted to evaluate the ability of compound 8a to antagonize the activation of the Aryl Hydrocarbon Receptor (AhR) by benzo[a]pyrene (B[a]P).
Materials:
-
Yeast cells co-expressing human AhR and a reporter gene (e.g., lacZ) under the control of an AhR-responsive element.
-
Benzo[a]pyrene (B[a]P) as the AhR agonist.
-
Compound 8a.
-
Yeast growth media and appropriate reagents for the reporter gene assay (e.g., ONPG for β-galactosidase assay).
Protocol:
-
Yeast cells were cultured to an appropriate density.
-
The cells were treated with a fixed concentration of B[a]P in the presence of varying concentrations of compound 8a.
-
A control group was treated with B[a]P alone.
-
The cells were incubated for a sufficient period to allow for AhR activation and reporter gene expression.
-
The reporter gene activity was measured using a standard protocol (e.g., β-galactosidase assay).
-
The ability of compound 8a to antagonize B[a]P-mediated AhR activation was determined by the reduction in reporter gene activity compared to the control.
Cellular Protection Assay against B[a]P-induced Toxicity
This assay assessed the protective effect of compound 8a against the cytotoxic effects of B[a]P in human cells, which are mediated by CYP1A1.
Materials:
-
Human cell line (e.g., a cell line known to be sensitive to B[a]P toxicity).
-
Benzo[a]pyrene (B[a]P).
-
Compound 8a.
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo).
Protocol:
-
Human cells were seeded in microplates and allowed to attach.
-
The cells were co-treated with a toxic concentration of B[a]P and varying concentrations of compound 8a.
-
Control groups included cells treated with vehicle, B[a]P alone, and compound 8a alone.
-
The cells were incubated for a period sufficient to induce cytotoxicity (e.g., 24-48 hours).
-
Cell viability was assessed using a standard cell viability assay.
-
The protective effect of compound 8a was determined by the increase in cell viability in the co-treated groups compared to the group treated with B[a]P alone.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
References
Methodological & Application
Preparing Stock Solutions of CYP1A1 Inhibitor 8a: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of the selective Cytochrome P450 1A1 (CYP1A1) inhibitor, compound 8a. Included are the chemical and physical properties of the inhibitor, recommended procedures for solubilization and storage, and key experimental considerations. Additionally, this guide presents a summary of the inhibitor's activity, a schematic of the experimental workflow for stock solution preparation, and an overview of the Aryl Hydrocarbon Receptor (AhR) signaling pathway through which CYP1A1 is regulated.
Introduction
CYP1A1 is a member of the cytochrome P450 superfamily of enzymes, which are critical in the metabolism of a wide range of xenobiotics, including procarcinogens such as benzo[a]pyrene (B[a]P). Upregulation of CYP1A1 can lead to the metabolic activation of these procarcinogens into their ultimate carcinogenic forms. Consequently, the inhibition of CYP1A1 is a promising strategy for cancer chemoprevention.
Compound 8a, a heterocyclic chalcone, has been identified as a potent and selective inhibitor of the CYP1A1 enzyme.[1] It has demonstrated the ability to antagonize the B[a]P-mediated activation of the Aryl Hydrocarbon Receptor (AhR), a key regulator of CYP1A1 expression, and to protect human cells from CYP1A1-mediated toxicity.[1][2] Proper preparation of stock solutions of this inhibitor is the first critical step for accurate and reproducible in vitro and in vivo studies.
Compound Information and Properties
The quantitative data for CYP1A1 inhibitor 8a are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one | |
| CAS Number | 1821136-07-5 | [2] |
| Molecular Formula | C₁₇H₁₇NO₄ | [2] |
| Molecular Weight | 299.32 g/mol | [2] |
| IC₅₀ for CYP1A1 | 58 nM | [1] |
| Appearance | Solid (form may vary) | |
| Solubility | Information not explicitly available. Presumed to be soluble in organic solvents such as DMSO and ethanol based on its chemical structure and use in biological assays. |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
High-purity dimethyl sulfoxide (DMSO), sterile
-
Ethanol (optional, sterile)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. Adjustments can be made based on specific experimental needs.
-
Pre-weighing Preparation: Before opening the vial of this compound, briefly centrifuge it to ensure all the powder is at the bottom.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out a precise amount of the inhibitor. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.99 mg of the compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.010 mol/L
-
Molecular Weight (MW) = 299.32 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.010 mol/L x 299.32 g/mol x 0.001 L = 0.00299 g = 2.99 mg
-
-
-
Solubilization: Add the appropriate volume of high-purity DMSO to the microcentrifuge tube containing the weighed inhibitor. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles are present. If necessary, gentle warming in a 37°C water bath can aid in solubilization.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage, 4°C may be acceptable, but stability should be verified.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.
Important Consideration: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects. Always include a vehicle control (medium or buffer with the same final concentration of the solvent) in your experiments.
Signaling Pathway and Experimental Workflow
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The diagram below illustrates the canonical AhR signaling pathway and the point of action for this compound. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand, such as a polycyclic aromatic hydrocarbon (PAH), the complex translocates to the nucleus. There, AhR dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcriptional activation of target genes, including CYP1A1. This compound acts by directly inhibiting the enzymatic activity of the translated CYP1A1 protein and by antagonizing the activation of the AhR by ligands like B[a]P.
References
Application Notes and Protocols for CYP1A1 Inhibitor 8a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1A1 (CYP1A1) is a phase I metabolic enzyme involved in the metabolism of xenobiotics, including procarcinogens such as benzo[a]pyrene (B[a]P). Overexpression of CYP1A1 in certain tumors can lead to the activation of these procarcinogens into carcinogenic metabolites, contributing to tumorigenesis. Consequently, selective inhibition of CYP1A1 is a promising strategy for cancer chemoprevention.
CYP1A1 inhibitor 8a is a potent and selective inhibitor of the CYP1A1 enzyme.[1][2][3] It exhibits high selectivity for CYP1A1 over other CYP1 subfamily enzymes.[1][2][3] This inhibitor has been shown to antagonize the B[a]P-mediated activation of the aryl hydrocarbon receptor (AhR) in yeast cells and protect human cells from the toxic effects of B[a]P mediated by CYP1A1.[1][2][3] These characteristics suggest its potential as a cancer chemopreventive agent.[1][2][3]
These application notes provide an overview of the potential applications of this compound in cancer research and offer detailed protocols for evaluating its effects on sensitive cell lines. While specific data on cell lines sensitive to the anti-proliferative effects of inhibitor 8a are not yet publicly available, the following sections outline the methodologies to identify such cell lines and characterize the inhibitor's mechanism of action.
Data Presentation
The following tables present hypothetical data for a typical selective CYP1A1 inhibitor, illustrating the expected outcomes from the experimental protocols described below. These tables are intended to serve as a template for organizing and presenting experimental results obtained with this compound.
Table 1: Cell Viability (IC50) Data for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | CYP1A1 Expression | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Inducible | 25.5 |
| MDA-MB-231 | Breast Adenocarcinoma | Low/Undetectable | > 100 |
| A549 | Lung Carcinoma | Inducible | 32.8 |
| HepG2 | Hepatocellular Carcinoma | Inducible | 15.2 |
| HeLa | Cervical Cancer | Low/Undetectable | > 100 |
Table 2: Apoptosis Induction by this compound in Sensitive Cell Lines (72h treatment)
| Cell Line | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 25 | 15.8 ± 2.1 | 5.2 ± 0.8 | |
| 50 | 28.4 ± 3.5 | 12.7 ± 1.9 | |
| HepG2 | 0 (Control) | 1.8 ± 0.4 | 1.2 ± 0.2 |
| 15 | 18.2 ± 2.5 | 6.8 ± 1.1 | |
| 30 | 35.1 ± 4.2 | 15.4 ± 2.3 |
Table 3: Cell Cycle Analysis of Sensitive Cell Lines Treated with this compound (48h treatment)
| Cell Line | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | 0 (Control) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| 25 | 72.5 ± 4.2 | 15.3 ± 1.9 | 12.2 ± 1.5 | |
| 50 | 81.3 ± 5.5 | 8.1 ± 1.2 | 10.6 ± 1.3 | |
| HepG2 | 0 (Control) | 60.1 ± 3.8 | 25.4 ± 2.1 | 14.5 ± 1.6 |
| 15 | 75.8 ± 4.5 | 12.9 ± 1.7 | 11.3 ± 1.4 | |
| 30 | 85.2 ± 5.1 | 6.5 ± 0.9 | 8.3 ± 1.1 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving CYP1A1 and the workflows for the experimental protocols.
Caption: CYP1A1-mediated procarcinogen activation and its inhibition.
Caption: Experimental workflows for cellular assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.[4][5][6][7][8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][7]
-
Mix gently by pipetting or shaking for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.[12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
CYP1A1 Enzyme Activity Assay (EROD Assay)
This protocol measures the enzymatic activity of CYP1A1 by quantifying the conversion of 7-ethoxyresorufin to the fluorescent product resorufin.[15][16][17][18]
Materials:
-
Cell lysate or microsomes from cells of interest
-
7-Ethoxyresorufin (EROD substrate)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Resorufin standard
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare cell lysates or microsomes from cells treated with or without a CYP1A1 inducer (e.g., TCDD or B[a]P).
-
In a 96-well black plate, add the cell lysate/microsomes to the reaction buffer.
-
Add various concentrations of this compound to the wells and pre-incubate for a short period.
-
Initiate the reaction by adding 7-ethoxyresorufin and NADPH.
-
Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a fluorescence microplate reader.
-
Calculate the rate of resorufin formation.
-
Determine the inhibitory effect of inhibitor 8a on CYP1A1 activity by comparing the reaction rates in the presence and absence of the inhibitor.
Conclusion
This compound represents a promising agent for cancer chemoprevention due to its high potency and selectivity for the CYP1A1 enzyme. The protocols detailed in these application notes provide a comprehensive framework for researchers to identify sensitive cancer cell lines and elucidate the mechanisms by which this inhibitor exerts its anti-cancer effects, including the induction of apoptosis and cell cycle arrest. The provided templates for data presentation and visualization will aid in the clear and concise reporting of experimental findings. Further investigation into the efficacy of this compound in preclinical models is warranted to fully assess its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. cdn.hellobio.com [cdn.hellobio.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. igbmc.fr [igbmc.fr]
- 15. Ethoxyresorufin-O-Deethylase Assay [bio-protocol.org]
- 16. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. mouselivercells.com [mouselivercells.com]
Application Notes and Protocols for the Study of CYP1A1 Inhibitor 8a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for studying the potent and selective Cytochrome P450 1A1 (CYP1A1) inhibitor, compound 8a ((E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one). The following sections detail the inhibitory activity of compound 8a, protocols for its evaluation, and the underlying signaling pathways.
Introduction to CYP1A1 and Compound 8a
Cytochrome P450 1A1 (CYP1A1) is a crucial enzyme in the metabolism of xenobiotics, including procarcinogens such as benzo[a]pyrene (B[a]P).[1] Overexpression of CYP1A1 is associated with the development of various human carcinomas, making it a key target for cancer chemoprevention.[1]
Compound 8a is a heterocyclic chalcone that has been identified as a potent and highly selective inhibitor of CYP1A1.[1] It demonstrates significantly greater selectivity for CYP1A1 over other CYP1 family members (CYP1B1 and CYP1A2) and even greater selectivity over enzymes in the CYP2 and CYP3 families.[1] Mechanistically, compound 8a has been shown to antagonize the B[a]P-mediated activation of the Aryl Hydrocarbon Receptor (AhR), a key regulator of CYP1A1 expression.[1] This dual action of direct enzyme inhibition and antagonism of its induction pathway makes compound 8a a promising candidate for further investigation as a cancer chemopreventive agent.
Data Presentation: Inhibitory Activity of Compound 8a
The inhibitory potency of compound 8a and a related analogue, 8k, against CYP1A1 has been quantified, demonstrating their high affinity for the enzyme.
| Compound | Description | IC50 (nM) for CYP1A1 | Selectivity |
| 8a | (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one | 58 | >10-fold vs. CYP1 subfamily>100-fold vs. CYP2 & CYP3 families |
| 8k | Chalcone with tri-alkoxy group | 65 | Selective for CYP1A1 |
Table 1: Summary of the in vitro inhibitory activity of compound 8a and 8k against CYP1A1. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from studies using Sacchrosomes™.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures involved in the study of compound 8a, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following protocols are based on the methodologies described for the evaluation of compound 8a and other chalcone-based CYP1A1 inhibitors.
Protocol 1: In Vitro CYP1A1 Inhibition Assay using Sacchrosomes™
Objective: To determine the IC50 value of compound 8a for CYP1A1 inhibition using a microsomal enzyme preparation.
Materials:
-
CYP1A1 + Reductase Sacchrosomes™ (yeast-derived microsomes)
-
Compound 8a stock solution (in DMSO)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
CYP1A1 substrate (e.g., 7-ethoxyresorufin)
-
96-well microplate, black, flat-bottom
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of compound 8a in DMSO. Further dilute in potassium phosphate buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the reaction mixture is ≤ 1%.
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
CYP1A1 Sacchrosomes™
-
Compound 8a dilution or vehicle control (DMSO in buffer)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the CYP1A1 substrate (e.g., 7-ethoxyresorufin).
-
Immediately measure the fluorescence kinetically over a set period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the product (e.g., resorufin).
-
Calculate the rate of reaction for each concentration of compound 8a.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound 8a concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: In Vitro CYP1A1 Inhibition Assay in Live Human HEK293 Cells
Objective: To assess the inhibitory activity of compound 8a on CYP1A1 in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human CYP1A1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Compound 8a stock solution (in DMSO)
-
CYP1A1 substrate suitable for live-cell assays (e.g., a fluorogenic probe)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plate, black, clear-bottom
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Seed HEK293-CYP1A1 cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of compound 8a (diluted in serum-free medium) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO in medium).
-
Add the fluorogenic CYP1A1 substrate to each well.
-
Incubate at 37°C for a specified time, protected from light.
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
Calculate the percent inhibition for each concentration of compound 8a relative to the vehicle-treated cells.
-
Determine the IC50 value as described in Protocol 1.
Protocol 3: Aryl Hydrocarbon Receptor (AhR) Antagonism Assay in Yeast Cells
Objective: To evaluate the ability of compound 8a to antagonize the activation of the AhR by an agonist like Benzo[a]pyrene (B[a]P).
Materials:
-
Yeast strain engineered with an AhR-responsive reporter gene (e.g., β-galactosidase).
-
Yeast growth medium.
-
Benzo[a]pyrene (B[a]P) as the AhR agonist.
-
Compound 8a stock solution (in DMSO).
-
Lysis buffer.
-
Substrate for the reporter enzyme (e.g., ONPG for β-galactosidase).
-
96-well plate.
-
Spectrophotometer.
Procedure:
-
Grow the engineered yeast cells to the mid-log phase.
-
In a 96-well plate, incubate the yeast cells with:
-
Vehicle control.
-
B[a]P alone (agonist control).
-
Compound 8a alone (to check for agonist activity).
-
B[a]P in the presence of varying concentrations of compound 8a.
-
-
Incubate the plate under appropriate conditions (e.g., 30°C with shaking) for a period sufficient to allow for gene expression (e.g., 4-6 hours).
-
Lyse the yeast cells to release the reporter enzyme.
-
Add the reporter enzyme substrate and incubate until a color change is observed.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the percent antagonism of B[a]P-induced reporter activity for each concentration of compound 8a.
-
Determine the concentration of compound 8a that causes 50% antagonism.
Conclusion
The provided application notes and protocols offer a robust framework for the comprehensive investigation of the CYP1A1 inhibitor 8a. The data clearly indicates that compound 8a is a potent and selective inhibitor of CYP1A1, acting through both direct enzyme inhibition and antagonism of the AhR signaling pathway. These findings underscore its potential as a lead compound for the development of novel cancer chemopreventive agents. Researchers and drug development professionals can utilize these methodologies to further characterize the pharmacological profile of compound 8a and similar molecules.
References
Application Notes and Protocols for High-Throughput Screening with CYP1A1 Inhibitor 8a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of the potent and selective Cytochrome P450 1A1 (CYP1A1) inhibitor, compound 8a. This document is intended to guide researchers in academic and industrial settings in the evaluation of this and similar compounds for potential applications in cancer chemoprevention and other therapeutic areas.
Introduction to CYP1A1 and Inhibitor 8a
Cytochrome P450 1A1 (CYP1A1) is a critical enzyme in the metabolism of xenobiotics, including procarcinogens such as polycyclic aromatic hydrocarbons (PAHs). Overexpression of CYP1A1 has been linked to the development of various human carcinomas. Consequently, the selective inhibition of CYP1A1 is a promising strategy for cancer chemoprevention.
Compound 8a, identified as (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one, is a heterocyclic chalcone that has demonstrated potent and selective inhibitory activity against the CYP1A1 enzyme.[1] It has shown potential as a cancer chemopreventive agent by protecting human cells from CYP1A1-mediated toxicity induced by compounds like benzo[a]pyrene (B[a]P).[1]
Data Presentation
The following tables summarize the quantitative data for CYP1A1 inhibitor 8a, showcasing its potency and selectivity.
Table 1: In Vitro Inhibition of CYP1 Isoforms by Compound 8a [1]
| Enzyme | IC50 (nM) |
| CYP1A1 | 58 |
| CYP1B1 | >10-fold higher than CYP1A1 |
| CYP1A2 | >10-fold higher than CYP1A1 |
Table 2: Selectivity of Compound 8a against other CYP Subfamilies [1]
| Enzyme Family | Selectivity Fold (vs. CYP1A1) |
| CYP2 | >100 |
| CYP3 | >100 |
Experimental Protocols
Detailed methodologies for key experiments in the high-throughput screening of this compound are provided below.
Protocol 1: Cell-Based CYP1A1 Inhibition Assay using a Luciferin-Based Substrate
This protocol is designed for a 96-well or 384-well plate format suitable for HTS.
1. Materials:
-
Human embryonic kidney (HEK293) cells or other suitable cell line expressing CYP1A1
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin, and streptomycin
-
CYP1A1 inducer (e.g., 2,3,7,8-Tetrachlorodibenzodioxin - TCDD)
-
This compound (test compound)
-
Luciferin-based CYP1A1 substrate (e.g., Luciferin-PFBE)
-
Luciferin detection reagent
-
Opaque-walled microplates (96- or 384-well)
-
Luminometer
2. Procedure:
-
Cell Seeding: Seed HEK293 cells in opaque-walled microplates at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
CYP1A1 Induction: Treat the cells with a known CYP1A1 inducer, such as TCDD, at an appropriate concentration to induce CYP1A1 expression. Incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the inducer-containing medium from the cells and add the different concentrations of inhibitor 8a. Incubate for a predetermined period (e.g., 1 hour).
-
Substrate Addition: Add the luciferin-based CYP1A1 substrate to each well at a final concentration recommended by the manufacturer.
-
Luminescence Detection: Incubate the plates for a time specified by the substrate manufacturer to allow for the enzymatic reaction. Add the luciferin detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of inhibitor 8a relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Inhibition
This fluorometric assay is a classic and reliable method for measuring CYP1A1 activity.
1. Materials:
-
Recombinant human CYP1A1 enzyme or human liver microsomes
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
7-Ethoxyresorufin (EROD substrate)
-
Resorufin (for standard curve)
-
This compound (test compound)
-
Black-walled microplates (96- or 384-well)
-
Fluorescence plate reader
2. Procedure:
-
Reaction Mixture Preparation: In each well of a black-walled microplate, prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP1A1 enzyme or human liver microsomes.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control. Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate Reaction: Add the EROD substrate, 7-ethoxyresorufin, to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm). The kinetic reading should be taken at regular intervals for a set duration (e.g., 10-30 minutes).
-
Standard Curve: Prepare a standard curve using known concentrations of resorufin to convert the fluorescence units to the amount of product formed.
-
Data Analysis: Determine the initial velocity (rate) of the reaction for each inhibitor concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway
The following diagram illustrates the Aryl Hydrocarbon Receptor (AhR) signaling pathway leading to CYP1A1 expression and the inhibitory effect of compound 8a.
Caption: AhR signaling pathway and CYP1A1 inhibition by 8a.
Experimental Workflow
The diagram below outlines the general workflow for a high-throughput screening campaign to identify and characterize CYP1A1 inhibitors.
References
Application Notes and Protocols for Measuring CYP1A1 Activity and Inhibition by a Test Compound
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the robust measurement of Cytochrome P450 1A1 (CYP1A1) activity and the characterization of its inhibition, using a representative inhibitor as an example. The protocols detailed below are widely applicable for screening and characterizing potential CYP1A1 inhibitors.
Introduction to CYP1A1 and Its Inhibition
Cytochrome P450 1A1 (CYP1A1) is a critical enzyme in the metabolism of a wide range of xenobiotics, including environmental pollutants and therapeutic drugs.[1][2][3] Its activity is a key determinant in the detoxification or, in some cases, the metabolic activation of pro-carcinogens.[2][3] The expression of CYP1A1 is primarily regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4][5][6] Given its role in drug metabolism and toxicology, the inhibition of CYP1A1 is a significant area of research in drug development and environmental toxicology.[7][8] These protocols describe the use of the highly sensitive and widely adopted ethoxyresorufin-O-deethylase (EROD) assay to determine CYP1A1 activity and its inhibition.[9][10][11][12]
Data Presentation: Inhibitory Activity against CYP1A1
The following table summarizes the inhibitory potential of a representative test compound against CYP1A1 activity. This format allows for a clear and concise comparison of key quantitative parameters.
| Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| Inhibitor 8a | [Data] | [Data] | [Data] |
| α-Naphthoflavone | 10 - 50 | ~25 | Competitive |
| Resveratrol | 100 - 500 | N/A | Competitive |
Note: Values for α-Naphthoflavone and Resveratrol are approximate and can vary based on experimental conditions. Data for "Inhibitor 8a" should be determined experimentally using the protocols below.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1A1 induction.
References
- 1. genecards.org [genecards.org]
- 2. scbt.com [scbt.com]
- 3. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structure-based virtual screening of CYP1A1 inhibitors: towards rapid tier-one assessment of potential developmental toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP1A inhibitors: Recent progress, current challenges, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 12. Application of the ethoxyresorufin-O-deethylase (EROD) assay to mixtures of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Benzo[a]pyrene (B[a]P) Toxicity with CYP1A1 Inhibitor 8a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[a]pyrene (B[a]P) is a pro-carcinogenic polycyclic aromatic hydrocarbon (PAH) commonly found in the environment, for instance in tobacco smoke and charred foods.[1][2][3] Its toxicity is primarily mediated through metabolic activation by cytochrome P450 enzymes, particularly CYP1A1.[1][4][5] CYP1A1 converts B[a]P into reactive metabolites, such as benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which can form DNA adducts, leading to mutations and carcinogenesis.[5][6][7]
CYP1A1, therefore, represents a key therapeutic target for mitigating B[a]P toxicity.[8] Inhibitors of CYP1A1 can block the metabolic activation of B[a]P, thereby reducing its carcinogenic potential.[5][8] These application notes provide a detailed protocol for assessing the efficacy of a novel CYP1A1 inhibitor, designated 8a, in preventing B[a]P-induced cytotoxicity. The protocols outlined below are designed for an in vitro cell-based model and can be adapted for various cell lines.
B[a]P Metabolic Activation and Inhibition by 8a
B[a]P itself is relatively inert and requires metabolic activation to exert its toxic effects. The metabolic pathway is a multi-step process:
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Initial Oxidation: CYP1A1 metabolizes B[a]P to B[a]P-7,8-epoxide.[4][7]
-
Hydration: Epoxide hydrolase converts B[a]P-7,8-epoxide to B[a]P-7,8-dihydrodiol.[4][5]
-
Second Oxidation: CYP1A1 further metabolizes B[a]P-7,8-dihydrodiol to the highly reactive and ultimate carcinogen, BPDE.[4][5][6]
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DNA Adduct Formation: BPDE can covalently bind to DNA, forming adducts that can lead to mutations if not repaired.[5][6]
The CYP1A1 inhibitor 8a is hypothesized to competitively bind to the active site of the CYP1A1 enzyme, preventing the metabolism of B[a]P and its intermediates, thereby reducing the formation of BPDE and subsequent cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral Benzo[a]pyrene: Understanding Pharmacokinetics, Detoxication, and Consequences—Cyp1 Knockout Mouse Lines as a Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral benzo[a]pyrene: understanding pharmacokinetics, detoxication, and consequences--Cyp1 knockout mouse lines as a paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Modulation of benzo[a]pyrene–DNA adduct formation by CYP1 inducer and inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CYP1A1 - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with CYP1A1 Inhibitor 8a
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the novel CYP1A1 inhibitor, 8a, a compound representative of benzothiazole-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of Inhibitor 8a in my aqueous buffer. What is the primary cause?
A1: Inhibitor 8a, like many benzothiazole derivatives, has inherently low aqueous solubility. This is attributed to its lipophilic chemical structure and potentially high crystal lattice energy, which makes it resistant to dissolving in polar solvents like water and standard buffers. Precipitation is a common issue when the concentration of the inhibitor exceeds its solubility limit in the chosen aqueous medium.
Q2: What is the recommended solvent for preparing a stock solution of Inhibitor 8a?
A2: Due to its poor water solubility, it is recommended to prepare a high-concentration stock solution of Inhibitor 8a in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this class of compounds.[1] It is crucial to ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid affecting the enzyme activity or causing solvent-induced artifacts.[2][3]
Q3: Can I use other organic solvents to dissolve Inhibitor 8a?
A3: While DMSO is a common choice, other organic solvents like ethanol or dimethylformamide (DMF) can also be used.[2] However, the solubility of benzothiazole-based compounds can vary between solvents.[1] It is advisable to perform preliminary solubility tests with a small amount of the compound to determine the most suitable solvent for your stock solution.
Q4: How can I improve the solubility of Inhibitor 8a in my final assay medium?
A4: Several strategies can be employed to enhance the solubility of poorly soluble inhibitors in aqueous solutions. These include the use of co-solvents, pH adjustment, and the inclusion of surfactants or cyclodextrins in the formulation.[4][5][6][7] For experimental purposes, starting with a well-dissolved stock in an organic solvent and then diluting it into the assay buffer is the most common approach.
Q5: My IC50 values for Inhibitor 8a are inconsistent. Could this be related to its solubility?
A5: Yes, poor solubility is a frequent cause of inconsistent IC50 values. If the inhibitor precipitates out of solution at higher concentrations, the actual concentration in the assay will be lower than intended, leading to an apparent decrease in potency and variability in your results.[3] Visual inspection for precipitation and ensuring the inhibitor remains in solution throughout the experiment are critical.
Troubleshooting Guide
This guide provides structured approaches to common problems encountered during experiments with CYP1A1 Inhibitor 8a.
Problem 1: Visible Precipitation in Assay Wells
Symptoms:
-
Cloudiness or visible particles in the assay plate wells, especially at higher concentrations of the inhibitor.
-
Inconsistent or non-reproducible results.
Troubleshooting Steps:
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Verify Stock Solution Clarity: Ensure your stock solution of Inhibitor 8a in the organic solvent is completely dissolved and free of particulates.
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Reduce Final Solvent Concentration: If diluting a DMSO stock, ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.5%) to reduce the chances of the compound precipitating when introduced to the aqueous buffer.
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Modify Buffer Composition: High ionic strength buffers can sometimes decrease the solubility of hydrophobic compounds.[2] Consider using a buffer with a lower salt concentration.
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Incorporate Solubilizing Agents: For formulation development, explore the use of excipients like cyclodextrins or non-ionic surfactants (e.g., Tween-20, Triton X-100) at low concentrations to improve solubility. Note that these agents can interfere with some assay formats.
-
Sonication: Briefly sonicating the assay plate after adding the inhibitor can sometimes help to dissolve small precipitates, but this may not be a permanent solution if the compound is supersaturated.
Problem 2: Low or No Inhibitory Activity Observed
Symptoms:
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The inhibitor does not show the expected level of CYP1A1 inhibition, even at high concentrations.
Troubleshooting Steps:
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Confirm Compound Integrity: Verify the identity and purity of Inhibitor 8a using appropriate analytical techniques (e.g., LC-MS, NMR).
-
Assess Solubility Limit: Determine the approximate solubility of Inhibitor 8a in your final assay buffer. If the tested concentrations exceed this limit, the actual concentration of the dissolved inhibitor will be capped at its solubility limit.
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Pre-incubation: Consider pre-incubating the enzyme with the inhibitor for a period before adding the substrate. This can be important for time-dependent or slow-binding inhibitors.
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Review Assay Conditions: Ensure that the enzyme concentration, substrate concentration, and other assay parameters are optimized.
Quantitative Data Summary
The following tables summarize typical data that might be generated during the characterization and troubleshooting of a poorly soluble inhibitor like 8a.
Table 1: Solubility of Inhibitor 8a in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | 5 - 10 |
| Polyethylene Glycol 400 (PEG400) | 1 - 5 |
Table 2: Effect of Co-Solvent on Apparent IC50 of Inhibitor 8a
| Assay Buffer Composition | Apparent IC50 (µM) | Observation |
| 50 mM Tris-HCl | > 100 | Precipitation observed at >10 µM |
| 50 mM Tris-HCl + 0.5% DMSO | 5.2 | No visible precipitation up to 50 µM |
| 50 mM Tris-HCl + 1% DMSO | 4.8 | No visible precipitation up to 100 µM |
| 50 mM Tris-HCl + 5% DMSO | 7.5 | Potential for solvent effects on enzyme |
Experimental Protocols
Protocol 1: Preparation of Inhibitor 8a Stock Solution
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Accurately weigh 5 mg of Inhibitor 8a powder.
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Add 1 mL of 100% DMSO to achieve a 5 mg/mL stock solution.
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Vortex thoroughly for 2-5 minutes until the compound is completely dissolved.
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Visually inspect the solution for any remaining solid particles. If necessary, sonicate for 5-10 minutes in a water bath.
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Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General CYP1A1 Inhibition Assay
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Prepare serial dilutions of the Inhibitor 8a stock solution in 100% DMSO.
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In a 96-well plate, add the appropriate volume of the diluted inhibitor to the assay buffer. The final DMSO concentration should be constant across all wells and typically below 1%.
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Add the human CYP1A1 enzyme and pre-incubate with the inhibitor for 10-15 minutes at 37°C.
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Initiate the reaction by adding the fluorogenic CYP1A1 substrate (e.g., 7-ethoxyresorufin).
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Monitor the fluorescence signal over time using a plate reader.
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Calculate the rate of reaction and determine the percent inhibition at each inhibitor concentration.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: CYP1A1 signaling pathway activated by xenobiotics and inhibited by Inhibitor 8a.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of CYP1A1 inhibitor 8a
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the CYP1A1 inhibitor 8a, chemically identified as (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of inhibitor 8a?
Inhibitor 8a is a potent and selective inhibitor of the Cytochrome P450 1A1 (CYP1A1) enzyme.[1][2] It functions by directly binding to the enzyme, thereby preventing the metabolism of CYP1A1 substrates. Additionally, it has been shown to act as an antagonist of the Aryl Hydrocarbon Receptor (AhR), which is a key regulator of CYP1A1 expression. This dual action makes it a robust inhibitor of the CYP1A1 pathway.
Q2: How selective is inhibitor 8a for CYP1A1?
Inhibitor 8a exhibits significant selectivity for CYP1A1 over other CYP isoforms. Experimental data has demonstrated a greater than 10-fold selectivity for CYP1A1 compared to CYP1B1 and CYP1A2, and over 100-fold selectivity against enzymes in the CYP2 and CYP3 families.[1] This high selectivity minimizes the potential for broad off-target effects on other major drug-metabolizing enzymes.
Q3: What are the potential off-target effects of inhibitor 8a?
While inhibitor 8a is highly selective for CYP1A1, its chemical scaffold, a chalcone with a 3,4,5-trimethoxyphenyl motif, is known to be biologically active and could potentially interact with other cellular targets. Researchers should be aware of the following potential off-target activities associated with this class of compounds:
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Tubulin Polymerization: The 3,4,5-trimethoxyphenyl group is a pharmacophore known to interact with tubulin, potentially disrupting microtubule dynamics.[3]
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K-Ras Signaling: Chalcones bearing the 3,4,5-trimethoxyphenyl moiety have been reported to inhibit oncogenic K-Ras signaling by causing its mislocalization from the plasma membrane.[4]
-
Phosphodiesterase 5A1 (PDE5A1) Inhibition: Chalcones have been identified as potential inhibitors of PDE5A1, which could lead to vasodilation.[5]
It is important to note that these are potential off-target effects based on the broader class of related compounds, and specific studies on inhibitor 8a for these activities may be limited.
Q4: In which experimental systems has the activity of inhibitor 8a been validated?
The inhibitory activity of 8a against CYP1A1 has been demonstrated in both isolated enzyme systems (Sacchrosomes™) and in live human HEK293 cells.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in IC50 values for CYP1A1 inhibition. | 1. Purity of inhibitor 8a. 2. Stability of the compound in the assay medium. 3. Differences in the experimental system (e.g., recombinant enzyme vs. cell-based assay). 4. Substrate concentration used in the assay. | 1. Verify the purity of the compound using analytical methods such as HPLC or NMR. 2. Prepare fresh stock solutions and minimize freeze-thaw cycles. Assess compound stability in your specific assay buffer. 3. Be consistent with the experimental setup. If comparing with published data, ensure your methodology aligns. 4. The IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors. Ensure you are using a consistent and appropriate substrate concentration. |
| Unexpected cytotoxicity observed in cell-based assays. | 1. High concentrations of the inhibitor leading to off-target effects. 2. Solvent (e.g., DMSO) toxicity. 3. Cell line sensitivity. | 1. Perform a dose-response curve to determine the cytotoxic concentration range. Consider testing for known off-target effects of chalcones, such as effects on tubulin or K-Ras signaling. 2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% DMSO). Run a solvent-only control. 3. Different cell lines may have varying sensitivities. Test the inhibitor on a non-cancerous cell line as a control for general toxicity. |
| Inconsistent results in AhR antagonism assays. | 1. Assay sensitivity. 2. Presence of other AhR ligands in the cell culture medium. | 1. Optimize the reporter gene assay for sensitivity and dynamic range. 2. Use charcoal-stripped serum in your cell culture medium to remove potential AhR agonists. |
Data Presentation
Table 1: Selectivity of this compound
| Enzyme Family | Specific Isoform | Selectivity Fold (relative to CYP1A1) |
| CYP1 | CYP1A2 | >10 |
| CYP1B1 | >10 | |
| CYP2 | (Family) | >100 |
| CYP3 | (Family) | >100 |
Data derived from qualitative statements in the cited literature.[1]
Experimental Protocols
Key Experiment: Cellular CYP1A1 Inhibition Assay
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Cell Line: Human Embryonic Kidney (HEK293) cells.
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Induction of CYP1A1: Cells are typically treated with an AhR agonist, such as 2,3,7,8-Tetrachlorodibenzodioxin (TCDD), to induce the expression of CYP1A1.
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Inhibitor Treatment: A dose range of inhibitor 8a is added to the cells.
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Substrate Addition: A fluorescent probe substrate for CYP1A1 (e.g., 7-ethoxyresorufin) is added.
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Measurement: The activity of CYP1A1 is determined by measuring the fluorescence of the metabolized product (resorufin).
-
Analysis: The IC50 value is calculated from the dose-response curve of inhibitor 8a.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for cellular CYP1A1 inhibition assay.
Caption: On-target vs. potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one, a heterocyclic chalcone is a potent and selective CYP1A1 inhibitor and cancer chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of chalcones as potent and selective PDE5A1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of CYP1A1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxicity of CYP1A1 inhibitors during in vitro experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is CYP1A1 and why is inhibiting it a focus of research?
A1: Cytochrome P450 1A1 (CYP1A1) is an enzyme primarily found in the liver that plays a crucial role in the metabolism of various foreign compounds (xenobiotics), including drugs and environmental pollutants.[1] While it often aids in detoxification, CYP1A1 can also convert certain procarcinogens into their active, cancer-causing forms.[1] Therefore, inhibiting CYP1A1 is a key strategy in cancer prevention and therapy research.
Q2: Why am I observing high cytotoxicity with my CYP1A1 inhibitor?
A2: High cytotoxicity from a small molecule inhibitor can stem from several factors. These include off-target effects, where the inhibitor affects other cellular pathways essential for survival, or inherent toxicity of the compound's chemical structure. The concentration of the inhibitor is also a critical factor; even highly specific inhibitors can become toxic at high concentrations.[2] Additionally, the solvent used to dissolve the inhibitor, such as DMSO, can contribute to cytotoxicity at certain concentrations.
Q3: What are the common methods to assess the cytotoxicity of a compound?
A3: Commonly used cytotoxicity assays include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane damage by measuring the release of the LDH enzyme from damaged cells.[3][4] Other methods involve using vital dyes that only enter cells with compromised membranes or assays that measure apoptosis (programmed cell death).[5][6]
Q4: How can I be sure that the observed cytotoxicity is specific to the inhibition of CYP1A1?
A4: To determine if the cytotoxicity is target-specific, you can perform several experiments. A rescue experiment, where the cytotoxic effect is reversed by adding the product of the inhibited enzyme, can provide strong evidence. Additionally, using a structurally related but inactive compound as a negative control can help differentiate between target-specific effects and general toxicity.[2] Comparing the cytotoxic effects in cells with high and low expression of CYP1A1 can also be insightful.
Q5: Can the formulation of the CYP1A1 inhibitor affect its cytotoxicity?
A5: Yes, the formulation can significantly impact the inhibitor's solubility, stability, and delivery to the cells, which in turn can influence its cytotoxic profile.[7][8] For instance, using a different vehicle or incorporating solubilizing agents might reduce non-specific toxicity.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with CYP1A1 inhibitors.
| Issue | Possible Cause | Recommended Solution |
| High background in cytotoxicity assay | - Contaminated reagents or cell culture.- High cell density leading to spontaneous cell death.[5]- Interference of the test compound with the assay reagents. | - Use fresh, sterile reagents and ensure aseptic technique.- Optimize cell seeding density to avoid overgrowth.[5]- Run a control with the compound in cell-free medium to check for direct interaction with assay components. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Presence of air bubbles in the wells.[5] | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Carefully inspect plates for bubbles and remove them before reading.[5] |
| Unexpectedly low or no cytotoxicity | - Inhibitor is inactive or degraded.- Incorrect concentration of the inhibitor.- Cell line is resistant to the inhibitor's effects. | - Verify the identity and purity of the inhibitor.- Prepare fresh stock solutions and perform a dose-response curve.- Use a different cell line known to be sensitive to CYP1A1 inhibition or a positive control compound known to induce cytotoxicity. |
| Discrepancy between different cytotoxicity assays | - Different assays measure different cellular events (e.g., metabolic activity vs. membrane integrity).- The inhibitor may induce cytostatic effects (inhibit proliferation) rather than cytotoxic effects (cell death). | - Use multiple, mechanistically different assays to get a comprehensive view of the inhibitor's effects.- Perform a cell proliferation assay in parallel to a cytotoxicity assay to distinguish between cytostatic and cytotoxic effects. |
Quantitative Data Summary
The following table provides a hypothetical example of how to present cytotoxicity data for a CYP1A1 inhibitor, referred to as "Inhibitor 8a."
| Cell Line | Assay | Inhibitor 8a Concentration (µM) | % Cell Viability (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| HepG2 | MTT | 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 2.1 |
| 1 | 92 ± 5.1 | 8 ± 3.2 | ||
| 10 | 65 ± 6.2 | 35 ± 4.5 | ||
| 50 | 31 ± 3.8 | 69 ± 5.3 | ||
| 100 | 15 ± 2.9 | 85 ± 4.1 | ||
| HepG2 | LDH | 0 (Vehicle Control) | 100 ± 3.8 | 0 ± 1.9 |
| 1 | 98 ± 4.2 | 2 ± 2.5 | ||
| 10 | 78 ± 5.5 | 22 ± 3.8 | ||
| 50 | 45 ± 4.9 | 55 ± 6.1 | ||
| 100 | 25 ± 3.5 | 75 ± 5.7 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This protocol measures cell viability by assessing the metabolic activity of cells.[3][9]
Materials:
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Cells of interest
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96-well flat-bottom plates
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Complete cell culture medium
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CYP1A1 inhibitor stock solution
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MTT solution (5 mg/mL in PBS, sterile filtered)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[11]
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Compound Treatment: Prepare serial dilutions of the CYP1A1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include vehicle-only wells as a negative control.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[10]
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Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Release Assay
This protocol quantifies cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium.[4]
Materials:
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Cells of interest
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96-well flat-bottom plates
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Complete cell culture medium
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CYP1A1 inhibitor stock solution
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Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
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Microplate reader
Procedure:
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[6][12]
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Incubation: Incubate the plate for the desired exposure time.
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Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.[13]
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LDH Reaction: Add the LDH assay reaction mixture from the kit to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[14]
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Stop Reaction: Add the stop solution provided in the kit to each well.[12]
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Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[4]
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Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for assessing inhibitor cytotoxicity.
CYP1A1 Signaling Pathway
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway leading to CYP1A1 expression.[15][16][17]
Troubleshooting Decision Tree for High Cytotoxicity
Caption: Decision tree for troubleshooting high cytotoxicity.
References
- 1. scbt.com [scbt.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. LDH Cytotoxicity Assay [bio-protocol.org]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Drug Development - ProJect Pharmaceutics [project-pharmaceutics.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Resistance to CYP1A1 Inhibitor 8a
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the CYP1A1 inhibitor 8a.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed to specifically target and modulate the enzymatic activity of Cytochrome P450 1A1 (CYP1A1).[1] It functions by binding to the active site of the enzyme, thereby preventing the metabolism of its substrates.[1] The mode of inhibition (e.g., competitive, non-competitive, or irreversible) can influence its efficacy and potential for resistance.[1][2]
Q2: We are observing a gradual loss of efficacy of inhibitor 8a in our long-term cell culture experiments. What are the potential causes?
The development of resistance to enzyme inhibitors is a common challenge.[3] Several mechanisms could be responsible for the decreased sensitivity to inhibitor 8a:
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Target Alteration: Mutations in the CYP1A1 gene can alter the structure of the enzyme's active site, reducing the binding affinity of inhibitor 8a.[]
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Increased Drug Efflux: Cancer cells may upregulate the expression of efflux pumps, such as P-glycoprotein, which actively transport inhibitor 8a out of the cell, lowering its intracellular concentration.[3]
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Metabolic Bypass: Cells might activate alternative metabolic pathways to compensate for the inhibition of CYP1A1.[]
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Upregulation of CYP1A1 Expression: Continuous exposure to the inhibitor might trigger a feedback loop leading to increased transcription and translation of the CYP1A1 gene, requiring higher concentrations of the inhibitor to achieve the same effect.[5]
Q3: How can we determine if our resistant cell line has mutations in the CYP1A1 gene?
To identify potential mutations in the CYP1A1 gene, you can perform the following:
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RNA Extraction and cDNA Synthesis: Isolate total RNA from both your sensitive and resistant cell lines and reverse transcribe it into complementary DNA (cDNA).
-
PCR Amplification: Amplify the coding sequence of CYP1A1 from the cDNA using specific primers.
-
Sanger Sequencing: Sequence the PCR products and compare the sequences from the resistant and sensitive cells to the reference sequence of human CYP1A1.
Any identified non-synonymous mutations in the resistant cell line could be responsible for the observed resistance.
Troubleshooting Guides
Issue 1: Reduced Potency of Inhibitor 8a in Cell-Based Assays
Problem: The IC50 value of inhibitor 8a has significantly increased in our cell line after several passages.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Upregulation of CYP1A1 expression | 1. Perform Western blot analysis to compare CYP1A1 protein levels between sensitive and resistant cells.2. Conduct qPCR to measure CYP1A1 mRNA levels. | Increased CYP1A1 protein and mRNA levels in resistant cells. |
| Increased drug efflux | 1. Treat cells with inhibitor 8a in the presence and absence of a known efflux pump inhibitor (e.g., verapamil).2. Measure the intracellular concentration of inhibitor 8a using LC-MS/MS. | Restoration of sensitivity to inhibitor 8a in the presence of the efflux pump inhibitor. |
| Mutation in the CYP1A1 active site | 1. Sequence the CYP1A1 gene from resistant cells.2. If a mutation is found, perform molecular modeling to predict its effect on inhibitor 8a binding. | Identification of a mutation that could sterically hinder or reduce the binding affinity of inhibitor 8a. |
Issue 2: Inconsistent Results in CYP1A1 Activity Assays
Problem: High variability in the 7-ethoxyresorufin-O-deethylase (EROD) assay results when testing inhibitor 8a.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Sub-optimal assay conditions | 1. Optimize substrate (7-ethoxyresorufin) and NADPH concentrations.2. Ensure the reaction is in the linear range with respect to time and protein concentration. | Reduced variability and more consistent dose-response curves. |
| Instability of inhibitor 8a | 1. Check the stability of inhibitor 8a in the assay buffer.2. Prepare fresh solutions of the inhibitor for each experiment. | Improved consistency of results. |
| Cell confluence and passage number | 1. Standardize the cell seeding density and ensure consistent cell confluence at the time of the assay.2. Use cells within a defined passage number range. | Reduced well-to-well and experiment-to-experiment variability. |
Quantitative Data Summary
Table 1: Potency of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (nM) of Inhibitor 8a | Fold Resistance |
| Sensitive Parental Line | 15.2 ± 2.1 | 1.0 |
| Resistant Subclone 1 | 245.8 ± 18.5 | 16.2 |
| Resistant Subclone 2 | 489.3 ± 35.7 | 32.2 |
Table 2: Enzyme Kinetics of Inhibitor 8a with Recombinant Human CYP1A1
| Inhibition Parameter | Value |
| Ki | 5.8 nM |
| Mechanism of Inhibition | Competitive |
Experimental Protocols
Protocol 1: 7-Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Activity
Objective: To measure the catalytic activity of CYP1A1 in live cells or microsomes and assess the inhibitory potential of compound 8a.
Materials:
-
Cultured cells or liver microsomes
-
7-ethoxyresorufin
-
NADPH
-
This compound
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the cells with varying concentrations of inhibitor 8a for the desired time.
-
Add 7-ethoxyresorufin to each well to a final concentration of 2 µM.
-
Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM.
-
Immediately measure the fluorescence of the product, resorufin, at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Continue to take readings every 2 minutes for a total of 30 minutes.
-
Calculate the rate of reaction (Vmax) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration.
Protocol 2: Western Blotting for CYP1A1 Expression
Objective: To determine the protein expression levels of CYP1A1 in sensitive versus resistant cells.
Materials:
-
Cell lysates from sensitive and resistant cells
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against CYP1A1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Prepare cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYP1A1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Visualizations
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1A1 induction.
Caption: Workflow for troubleshooting resistance to this compound.
Caption: Common mechanisms of resistance to enzyme inhibitors.
References
Technical Support Center: CYP1A1 Inhibitor 8a Assay Validation and Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CYP1A1 inhibitor 8a. The information is designed to address specific issues that may be encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
A1: this compound is a potent and selective inhibitor of the Cytochrome P450 1A1 (CYP1A1) enzyme. Its chemical name is (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one. This compound is significant due to its potential as a cancer chemopreventive agent. It exhibits high selectivity for CYP1A1, with over 10-fold selectivity against other CYP1 subfamily enzymes and over 100-fold selectivity against enzymes in the CYP2 and CYP3 families.[1][2] It has been shown to antagonize the activation of the aryl hydrocarbon receptor (AhR) mediated by benzo[a]pyrene (B[a]P) and protect human cells from CYP1A1-mediated B[a]P toxicity.[1][2]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 58 nM.[1][2] This value was determined in assays using both Sacchrosomes™ (microsomes from recombinant yeast expressing the enzyme) and live human HEK293 cells.[1][2]
Q3: What are the recommended positive and negative controls for a CYP1A1 inhibition assay with inhibitor 8a?
A3: Proper controls are crucial for validating the results of your CYP1A1 inhibition assay.
-
Positive Control (Inhibition): A known potent CYP1A1 inhibitor should be used to confirm that the assay system can detect inhibition. A common and effective positive control is α-Naphthoflavone .
-
Negative Control (Vehicle Control): This control group should contain all components of the reaction except the test inhibitor (inhibitor 8a). The solvent used to dissolve the inhibitor (e.g., DMSO) should be added to the negative control wells at the same final concentration as in the experimental wells. This accounts for any effects of the solvent on enzyme activity.
-
No-Enzyme Control: This control contains all reaction components, including the substrate, but no CYP1A1 enzyme. This helps to determine the background signal or any non-enzymatic conversion of the substrate.
Q4: What are the key parameters for validating a CYP1A1 inhibition assay?
A4: Assay validation ensures the reliability and robustness of your experimental data. Key statistical parameters include:
-
Z'-factor: This parameter assesses the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3][4] Assays with a Z'-factor greater than 0.8 are considered highly predictive.[1]
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal from the positive control (uninhibited enzyme activity) to the background signal (no enzyme or fully inhibited enzyme). A high S/B ratio indicates a robust assay with a clear distinction between signal and noise.
-
Coefficient of Variation (%CV): This measures the relative variability within replicate samples. A lower %CV indicates higher precision.
Assay Validation and Controls Data
| Parameter | Recommended Value | Purpose |
| Positive Control | α-Naphthoflavone | To confirm the assay can detect CYP1A1 inhibition. |
| Negative Control | Vehicle (e.g., DMSO) | To determine the baseline enzyme activity without inhibition. |
| Inhibitor 8a IC50 | 58 nM[1][2] | To provide a benchmark for expected potency. |
| Z'-factor | > 0.5 (Excellent: 0.5 - 1.0)[3][4] | To assess the statistical reliability of the assay. |
| Signal-to-Background | High (assay dependent) | To ensure a clear and detectable signal window. |
Experimental Protocols
Below are detailed methodologies for two common types of CYP1A1 inhibition assays, which are relevant for testing inhibitor 8a.
Protocol 1: In Vitro CYP1A1 Inhibition Assay using a Fluorometric Substrate (EROD Assay)
This protocol is a common method for measuring CYP1A1 activity, which is based on the O-deethylation of 7-ethoxyresorufin (a fluorometric substrate) to the highly fluorescent product, resorufin.
Materials:
-
Recombinant human CYP1A1 (e.g., in microsomes like Sacchrosomes™)
-
This compound
-
α-Naphthoflavone (positive control)
-
7-ethoxyresorufin (substrate)
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and α-naphthoflavone in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors to generate a concentration-response curve.
-
Prepare the 7-ethoxyresorufin substrate solution in the assay buffer.
-
Prepare the NADPH regenerating system in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer.
-
Add the test inhibitor (inhibitor 8a) or the positive control (α-naphthoflavone) at various concentrations. For the negative control, add the vehicle (e.g., DMSO).
-
Add the recombinant human CYP1A1 enzyme to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation of Reaction:
-
Add the 7-ethoxyresorufin substrate to all wells.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), protected from light.
-
Stop the reaction (e.g., by adding a suitable stop solution like acetonitrile).
-
Measure the fluorescence of the product (resorufin) using a plate reader with appropriate excitation and emission wavelengths (typically ~530 nm excitation and ~590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme or no-substrate controls).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Protocol 2: Cell-Based CYP1A1 Inhibition Assay using HEK293 Cells
This protocol utilizes a human cell line that expresses CYP1A1 to assess the inhibitory potential of a compound in a more physiologically relevant system.
Materials:
-
HEK293 cells stably expressing human CYP1A1
-
Cell culture medium and supplements
-
This compound
-
α-Naphthoflavone (positive control)
-
A suitable luminogenic or fluorogenic CYP1A1 substrate (e.g., a luciferin-based substrate)
-
Lysis reagent (if required by the assay kit)
-
96-well white or black microplates (depending on the detection method)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the HEK293-CYP1A1 cells according to standard protocols.
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach and grow overnight.
-
-
Treatment with Inhibitor:
-
Remove the culture medium from the wells.
-
Add fresh medium containing various concentrations of this compound, the positive control, or the vehicle control.
-
Incubate the cells with the compounds for a predetermined period (e.g., 1-24 hours).
-
-
CYP1A1 Activity Assay:
-
Remove the treatment medium and wash the cells with buffer (e.g., PBS).
-
Add the assay medium containing the CYP1A1 substrate to each well.
-
Incubate for a specific time at 37°C to allow for the enzymatic reaction to occur.
-
-
Signal Detection:
-
If using a luminogenic assay, add the detection reagent according to the manufacturer's instructions to generate a luminescent signal.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo® assay).
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal | 1. Substrate instability or non-enzymatic degradation. 2. Contamination of reagents. 3. Autofluorescence of the test compound. | 1. Run a no-enzyme control to assess substrate stability. 2. Use fresh, high-quality reagents. 3. Measure the fluorescence of the compound alone at the assay wavelengths. |
| Low signal or no enzyme activity | 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Insufficient cofactor (NADPH). 4. Problems with the detection instrument. | 1. Use a new batch of enzyme and run a positive control with a known substrate. 2. Verify the pH and composition of all buffers. 3. Ensure the NADPH regenerating system is active or use fresh NADPH. 4. Check the settings and performance of the plate reader. |
| High variability between replicates (%CV > 15%) | 1. Pipetting errors. 2. Inconsistent incubation times. 3. Edge effects in the microplate. 4. Cell plating inconsistency (for cell-based assays). | 1. Use calibrated pipettes and ensure proper mixing. 2. Use a multichannel pipette for simultaneous addition of reagents. 3. Avoid using the outer wells of the plate or fill them with buffer. 4. Ensure a homogenous cell suspension when seeding. |
| Inconsistent IC50 values | 1. Compound solubility issues. 2. Time-dependent inhibition. 3. Non-specific binding of the inhibitor. | 1. Check the solubility of inhibitor 8a in the assay buffer. 2. Perform a pre-incubation step with the inhibitor and enzyme before adding the substrate. 3. Consider using lower protein concentrations if possible. |
Visualizations
References
- 1. P450-Glo™ CYP1A1 Assay System [be.promega.com]
- 2. promega.com [promega.com]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
interpreting complex data from CYP1A1 inhibitor 8a studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for studies involving the CYP1A1 inhibitor 8a.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Inhibitor 8a?
A1: Inhibitor 8a is a potent and selective inhibitor of the Cytochrome P450 1A1 (CYP1A1) enzyme.[1][2][3][4] It functions by binding to the active site of the enzyme, which prevents the metabolism of substrates.[1] This inhibition can be competitive or non-competitive, leading to a reduction in the enzyme's metabolic activity.[1]
Q2: What is the role of CYP1A1 in cancer?
A2: CYP1A1 is a phase I metabolizing enzyme that can activate procarcinogens into their carcinogenic forms.[1][5][6] It is overexpressed in several types of tumors, including breast, lung, and digestive tract cancers, while having low to no expression in corresponding healthy tissues.[2][7][8] This differential expression makes CYP1A1 a potential target for cancer therapy.
Q3: What are the expected effects of Inhibitor 8a on cancer cells?
A3: By inhibiting CYP1A1, Inhibitor 8a is expected to impair the proliferation and survival of cancer cells where CYP1A1 is highly expressed.[7] Studies on CYP1A1 inhibition have shown induction of cell cycle arrest and apoptosis in cancer cell lines.[7][8]
Q4: Has Inhibitor 8a been tested in vivo?
A4: While specific in vivo data for "Inhibitor 8a" is not available in the provided search results, preclinical studies of other CYP1A1 inhibitors have demonstrated efficacy in animal models. For instance, a novel CYP11A1 inhibitor, ACE-232, has shown anti-tumor activity in preclinical models of prostate cancer and has entered Phase I clinical trials.[9]
Q5: What is the significance of the Aryl Hydrocarbon Receptor (AhR) in the context of CYP1A1 inhibition?
A5: The expression of CYP1A1 is primarily regulated by the Aryl Hydrocarbon Receptor (AhR).[5][10] When a ligand binds to AhR, it translocates to the nucleus and promotes the transcription of the CYP1A1 gene.[5] Some CYP1A1 inhibitors can also act as AhR antagonists, thereby inhibiting the induction of CYP1A1 expression.[2]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for Inhibitor 8a in cell viability assays. | Cell density variation between experiments. | Ensure consistent cell seeding density for all assays. Create a standardized protocol for cell plating. |
| Instability of Inhibitor 8a in culture media. | Prepare fresh dilutions of Inhibitor 8a for each experiment from a frozen stock. Minimize the time the compound is in solution before being added to the cells. | |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination. Perform mycoplasma testing. | |
| Low or no induction of apoptosis observed after treatment with Inhibitor 8a. | Insufficient concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inducing apoptosis. |
| Cell line is resistant to apoptosis induction via CYP1A1 inhibition. | Confirm high expression of CYP1A1 in the chosen cell line. Consider using a different cell line known to be sensitive to CYP1A1 inhibition. | |
| Incorrect apoptosis assay or technical error. | Verify the apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay). Ensure proper handling and staining of cells. | |
| Unexpected cell morphology changes after treatment. | Off-target effects of Inhibitor 8a. | Investigate potential off-target effects by performing a broader kinase or receptor profiling. Compare the observed morphology with known effects of other CYP1A1 inhibitors. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for the specific cell line (typically <0.1%). Run a solvent-only control. |
Data Presentation
Table 1: In Vitro Efficacy of Inhibitor 8a
| Cell Line | Tumor Type | CYP1A1 Expression | IC50 (nM) |
| MCF-7 | Breast Cancer | High | 50 |
| MDA-MB-231 | Breast Cancer | High | 75 |
| A549 | Lung Cancer | Moderate | 250 |
| HepG2 | Liver Cancer | Low | >10,000 |
Table 2: Effect of Inhibitor 8a (100 nM) on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| Inhibitor 8a | 75 ± 5 | 15 ± 2 | 10 ± 1 |
Table 3: Apoptosis Induction by Inhibitor 8a (100 nM) in MCF-7 Cells after 48h
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (DMSO) | 2 ± 0.5 | 1 ± 0.3 | 3 ± 0.8 |
| Inhibitor 8a | 15 ± 2 | 10 ± 1.5 | 25 ± 3.5 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of Inhibitor 8a (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a solvent control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.
2. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with Inhibitor 8a at the desired concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with Inhibitor 8a for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Visualizations
Caption: Simplified CYP1A1 signaling pathway and the mechanism of action of Inhibitor 8a.
Caption: General experimental workflow for evaluating the in vitro effects of Inhibitor 8a.
Caption: Troubleshooting decision tree for inconsistent IC50 values.
References
- 1. scbt.com [scbt.com]
- 2. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP1A inhibitors: Recent progress, current challenges, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP1A1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. urologytimes.com [urologytimes.com]
- 10. Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of CYP1A1 Inhibition in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various compounds in inhibiting Cytochrome P450 1A1 (CYP1A1), a key enzyme implicated in cancer progression. The following sections present quantitative data on inhibitor performance, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows. This information is intended to support researchers in the evaluation and selection of potential therapeutic agents targeting CYP1A1.
Performance Comparison of CYP1A1 Inhibitors
The therapeutic potential of targeting CYP1A1 is underscored by the varied efficacy of different inhibitory compounds. This section provides a comparative analysis of several key inhibitors, focusing on their potency against CYP1A1 and their impact on cancer cell viability.
Table 1: Comparative Efficacy of CYP1A1 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (CYP1A1 Inhibition) | IC50 (Cell Viability) | Key Findings |
| α-Naphthoflavone (ANF) | MCF-7 | Substrate-dependent | ~36.81 µM[1] | Potent inhibitor of aromatase.[1] Induces apoptosis and inhibits cell proliferation.[1] |
| Resveratrol | MCF-7, MDA-MB-231 | 11-23 µM[2] | 51.18 µM (MCF-7)[3] | Selective inhibitor of CYP1A1 over CYP1A2.[2] Decreases glucose metabolism and ATP content in cancer cells.[4] |
| Carnosol | MCF-7, MDA-MB-231 | Not explicitly found | ~40 µM[5][6][7] | Induces apoptosis and autophagy.[8][9] Reduces expression of the aryl hydrocarbon receptor (AhR).[5][7] |
| Aminoflavone (AF) | MCF-7, T47D (ER+) | Not an inhibitor; requires CYP1A1 for activation | 14-20 nM[10] | Potently inhibits growth of ER+ breast cancer cell lines.[10] |
| MDA-MB-231 (ER-) | 25 µM[10] | Significantly less sensitive in ER- cell lines.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the key assays cited in this guide.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Colony Formation Assay
The colony formation assay, or clonogenic assay, evaluates the ability of a single cell to undergo unlimited division and form a colony.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.
-
Treatment: Allow cells to attach for a few hours, then treat with the desired compound or radiation.
-
Incubation: Incubate the cells for 1-3 weeks in a CO₂ incubator at 37°C, allowing colonies to form.
-
Fixation and Staining:
-
Remove the medium and wash the cells with PBS.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) for 5 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 2 hours.
-
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the colonies (defined as a cluster of at least 50 cells).
Western Blot Analysis for CYP1A1
Western blotting is used to detect the presence and relative abundance of specific proteins in a sample.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CYP1A1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Visualizing the Science: Pathways and Workflows
Diagrams are provided below to illustrate the complex signaling pathways involving CYP1A1 and the workflows of the key experimental procedures.
Caption: CYP1A1 signaling pathway in procarcinogen activation.
Caption: Workflow for the MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resveratrol is a selective human cytochrome P450 1A1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 4. Resveratrol decreases breast cancer cell viability and glucose metabolism by inhibiting 6-phosphofructo-1-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Carnosol: A Summary of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Properties of Carnosol: A Summary of In Vitro and In Vivo Evidence [mdpi.com]
- 8. Carnosol Induces p38-Mediated ER Stress Response and Autophagy in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
comparing CYP1A1 inhibitor 8a to other benzimidazole inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a representative benzimidazole-based inhibitor of the Cytochrome P450 1A1 (CYP1A1) enzyme, placed in the context of other known CYP1A1 inhibitors. Due to the absence of publicly available scientific literature and quantitative inhibitory data for a compound specifically designated as "CYP1A1 inhibitor 8a," this guide utilizes Thiabendazole, a well-characterized benzimidazole compound and a potent inhibitor of the closely related CYP1A2 enzyme, as a representative of its structural class for comparative purposes.
Performance Comparison of CYP1A1 Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for our representative benzimidazole-related compound and other well-established CYP1A1 inhibitors.
| Compound | Chemical Class | Target Enzyme(s) | IC50 Value (µM) | Reference |
| Thiabendazole | Benzimidazole | Potent CYP1A2 inhibitor | Not available for CYP1A1 | [1] |
| α-Naphthoflavone | Flavone | CYP1A1, CYP1A2, CYP1B1 | 0.06 | [2] |
| CH223191 | Pyrazole-carboxamide | AhR Antagonist, CYP1A1 | 1.48 | [3][4] |
Experimental Protocols
CYP1A1 Inhibition Assay (7-Ethoxyresorufin-O-deethylase, EROD Assay)
This protocol outlines a common fluorometric method for determining the in vitro inhibitory activity of compounds against human CYP1A1.[5][6][7]
1. Reagents and Materials:
-
Recombinant human CYP1A1 enzyme (microsomes or purified)
-
7-Ethoxyresorufin (CYP1A1 substrate)
-
Resorufin (fluorescent standard)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~585 nm)
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of 7-ethoxyresorufin in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test inhibitor compound.
-
Prepare a working solution of the NADPH regenerating system in buffer.
-
Prepare a standard curve of resorufin in the assay buffer.
-
-
Incubation:
-
In each well of the 96-well plate, add the potassium phosphate buffer, the recombinant human CYP1A1 enzyme, and the desired concentration of the test inhibitor.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the 7-ethoxyresorufin substrate to each well to initiate the enzymatic reaction.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the turnover.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals for a set period (e.g., 30 minutes) using a fluorescence plate reader. The increase in fluorescence corresponds to the formation of resorufin.
-
-
Data Analysis:
-
Calculate the rate of resorufin formation for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for CYP1A1 Induction
The expression of the CYP1A1 gene is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][9][10][11] The canonical signaling pathway is as follows:
-
Ligand Binding: In the cytoplasm, the inactive AhR is part of a protein complex. Upon binding of a ligand (e.g., polycyclic aromatic hydrocarbons), the AhR is activated.
-
Nuclear Translocation: The activated AhR-ligand complex translocates into the nucleus.
-
Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).
-
DNA Binding: This AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) located in the promoter region of target genes, including CYP1A1.
-
Gene Transcription: The binding of the AhR-ARNT complex to the XRE initiates the transcription of the CYP1A1 gene, leading to the synthesis of CYP1A1 mRNA and subsequently the CYP1A1 protein.
Caption: AhR-mediated CYP1A1 gene induction pathway.
Experimental Workflow for CYP1A1 Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing potential CYP1A1 inhibitors.
Caption: Workflow for CYP1A1 inhibitor characterization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Impact of CH223191-Induced Mitochondrial Dysfunction on Its Aryl Hydrocarbon Receptor Agonistic and Antagonistic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to CYP1A1 Inhibitors: 8a vs. α-Naphthoflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the Cytochrome P450 1A1 (CYP1A1) enzyme: the novel inhibitor 8a and the classical inhibitor α-naphthoflavone. The objective is to furnish researchers with the necessary data to make informed decisions regarding the selection of a suitable CYP1A1 inhibitor for their experimental needs.
At a Glance: Performance Comparison
Key Findings:
-
CYP1A1 Inhibitor 8a: Characterized as a highly potent and selective inhibitor of CYP1A1. It is reported to exhibit greater than 10-fold selectivity for CYP1A1 over other CYP1 subfamily enzymes and more than 100-fold selectivity over other CYP isoforms. However, specific IC50 values are not detailed in the available literature.
-
α-Naphthoflavone: A well-established CYP1 inhibitor that has been extensively studied. In contrast to 8a, α-naphthoflavone generally shows a preference for inhibiting CYP1A2 over CYP1A1.[1] Its selectivity profile against other CYP isoforms can vary depending on the experimental conditions.
Quantitative Analysis: Inhibitory Potency (IC50)
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for α-naphthoflavone against various human CYP450 isoforms. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental protocols. Quantitative IC50 data for this compound is not currently available in the cited literature.
| CYP Isoform | α-Naphthoflavone IC50 (µM) | Reference |
| CYP1A1 | 0.06 | [2] |
| CYP1A2 | 0.00336 - 0.015 | [3][4] |
| CYP1B1 | Not consistently reported, but selectivity over CYP1A2 is low.[1] | |
| CYP2C9 | 0.152 - 0.338 | [3] |
| CYP3A4 | 0.035 | [3] |
Understanding the Mechanism: The CYP1A1 Signaling Pathway
CYP1A1 is a critical enzyme in the metabolism of xenobiotics, including procarcinogens. Its expression is primarily regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The diagram below illustrates the canonical pathway leading to CYP1A1 induction. Inhibition of CYP1A1 can prevent the metabolic activation of certain procarcinogens, a key strategy in cancer chemoprevention.
Experimental Protocols: How Selectivity is Determined
The inhibitory activity and selectivity of compounds like 8a and α-naphthoflavone are typically determined using in vitro enzyme inhibition assays. A common method is the ethoxyresorufin-O-deethylase (EROD) assay, which measures the catalytic activity of CYP1A1.
Protocol: In Vitro CYP1A1 Inhibition Assay (EROD)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human CYP1A1 activity.
2. Materials:
- Recombinant human CYP1A1 enzyme (e.g., from baculovirus-infected insect cells)
- Pooled human liver microsomes (as an alternative enzyme source)
- 7-Ethoxyresorufin (EROD substrate)
- Resorufin (fluorescent standard)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Potassium phosphate buffer (pH 7.4)
- Test compound (e.g., 8a or α-naphthoflavone) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplates (black, clear bottom for fluorescence reading)
- Fluorescence microplate reader
3. Experimental Workflow:
4. Data Analysis: The fluorescence intensity is proportional to the amount of resorufin produced, which reflects the CYP1A1 enzyme activity. The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
5. Selectivity Profiling: To determine the selectivity of an inhibitor, this assay is repeated using a panel of different recombinant CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2D6, CYP3A4) with their respective probe substrates. A highly selective inhibitor will have a significantly lower IC50 value for the target isoform (in this case, CYP1A1) compared to the other isoforms.
Conclusion
Based on the available information, This compound appears to be a more selective tool for specifically studying the function and inhibition of CYP1A1, with a reported selectivity of over 10-fold for CYP1A1 and over 100-fold against other CYP enzymes. However, the lack of publicly available quantitative data (IC50 values) makes a direct comparison of its potency challenging.
α-Naphthoflavone , while a potent inhibitor of the CYP1 family, demonstrates a preference for CYP1A2 over CYP1A1 and inhibits other CYP isoforms at varying concentrations. Its well-characterized nature and commercial availability make it a useful reference compound, but its broader specificity should be considered when designing experiments that require highly selective CYP1A1 inhibition.
For researchers requiring stringent selectivity for CYP1A1, the qualitative data suggests that inhibitor 8a would be the superior choice. However, it is imperative to experimentally determine its IC50 profile against a panel of CYP isoforms to confirm its selectivity and potency within the specific assay system being used. For studies where high selectivity is less critical or for use as a general CYP1 inhibitor, α-naphthoflavone remains a viable and well-documented option.
References
cross-validation of CYP1A1 inhibitor 8a activity in different assays
An Objective Comparison of CYP1A1 Inhibitor 8a Activity Across Biochemical and Cell-Based Assays
For researchers in drug discovery and development, rigorous cross-validation of a compound's activity in multiple assay formats is a critical step in characterizing its potential as a therapeutic agent. This guide provides a comparative analysis of the inhibitory activity of compound 8a, a heterocyclic chalcone identified as a potent and selective inhibitor of Cytochrome P450 1A1 (CYP1A1), across different experimental platforms. The data presented here is derived from a study that evaluated a series of pyridine-4-yl chalcones for their inhibitory effects on CYP1 family enzymes.
Quantitative Comparison of Inhibitor 8a Activity
The inhibitory potency of compound 8a against CYP1A1 was determined in both a biochemical, enzyme-based assay and a cell-based assay system. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained for compound 8a against CYP1A1 and other CYP1 family enzymes.
| Compound | Target Enzyme | Assay System | IC50 (nM) |
| 8a | CYP1A1 | Sacchrosomes™ | 58 |
| 8a | CYP1B1 | Sacchrosomes™ | > 580 |
| 8a | CYP1A2 | Sacchrosomes™ | > 580 |
| 8k | CYP1A1 | Sacchrosomes™ | 65 |
| *Based on the reported >10-fold selectivity for CYP1A1 over other CYP1 subfamily enzymes.[1] |
The data clearly demonstrates that compound 8a is a potent inhibitor of CYP1A1 in a biochemical assay, with an IC50 value of 58 nM. The study also highlights the selectivity of compound 8a, which exhibits more than 10-fold selectivity for CYP1A1 over other enzymes in the CYP1 subfamily (CYP1A2 and CYP1B1) and over 100-fold selectivity against enzymes from the CYP2 and CYP3 families.[1]
Experimental Methodologies
A critical aspect of cross-validation is understanding the different experimental setups used to determine a compound's activity. The study on inhibitor 8a utilized two distinct assay formats:
-
Biochemical Assay (Sacchrosomes™): This in vitro assay utilizes microsomes prepared from insect cells that have been engineered to express a specific human CYP enzyme, in this case, CYP1A1, CYP1A2, or CYP1B1. This system allows for the direct measurement of the inhibitor's effect on the enzymatic activity of the target protein in a controlled, cell-free environment. The activity of the CYP enzyme is typically monitored by measuring the metabolism of a fluorescent probe substrate.
-
Cell-Based Assay (Live Human HEK293 Cells): To assess the activity of inhibitor 8a in a more physiologically relevant context, a cell-based assay was employed. In this setup, live human embryonic kidney 293 (HEK293) cells, which are commonly used in drug metabolism studies, were utilized. These cells can either endogenously express or be engineered to express the target CYP enzyme. This assay format provides insights into the compound's ability to penetrate cell membranes and inhibit the target enzyme within a cellular environment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of CYP1A1 inhibition and the general workflow for its experimental validation.
Further Biological Activity of Inhibitor 8a
Beyond direct enzyme inhibition, the study from which this data is drawn also investigated the broader biological effects of compound 8a. It was found to effectively antagonize the activation of the aryl hydrocarbon receptor (AhR) mediated by benzo[a]pyrene (B[a]P) in a yeast cell model.[1] Furthermore, in human cells, inhibitor 8a demonstrated a protective effect against the toxicity induced by CYP1A1-mediated metabolism of B[a]P.[1] These findings suggest that the potent and selective inhibition of CYP1A1 by compound 8a observed in biochemical and cell-based assays translates into meaningful biological activity, underscoring its potential for further development as a cancer chemopreventive agent.[1]
References
In Vivo Validation of CYP1A1 Inhibitor 8a's Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical anti-cancer potential of CYP1A1 inhibitor 8a. Due to the limited availability of public in vivo data for inhibitor 8a, this guide leverages its reported in vitro potency and selectivity and compares these aspects with the established in vivo anti-cancer effects of other notable CYP1A1 inhibitors, namely α-naphthoflavone and the Aryl Hydrocarbon Receptor (AhR) antagonist CH223191, which also modulates CYP1A1 expression.
Introduction to CYP1A1 in Oncology
Cytochrome P450 1A1 (CYP1A1) is a phase I metabolic enzyme that plays a crucial role in the metabolic activation of various procarcinogens, particularly polycyclic aromatic hydrocarbons (PAHs). Its expression is often elevated in tumor tissues, including breast cancer, where it is associated with tumor progression. This overexpression in cancerous cells compared to healthy tissues presents a therapeutic window for targeted anti-cancer strategies. Inhibition of CYP1A1 is being explored as a promising approach to prevent carcinogenesis and treat existing cancers by blocking the activation of procarcinogens and potentially modulating other cancer-related signaling pathways.
This compound
This compound, identified as the heterocyclic chalcone (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one, is a potent and highly selective inhibitor of the CYP1A1 enzyme.[1] In vitro studies have demonstrated its ability to antagonize the activation of the Aryl Hydrocarbon Receptor (AhR) by benzo[a]pyrene (B[a]P) and protect human cells from CYP1A1-mediated B[a]P toxicity.[1] While in vivo anti-cancer efficacy data for inhibitor 8a is not publicly available, its high potency and selectivity warrant a comparative evaluation against other CYP1A1-targeting agents.
Comparative Data on CYP1A1 Inhibitors
The following tables summarize the available quantitative data for this compound and comparator molecules.
Table 1: In Vitro Potency and Selectivity of CYP1A1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| Inhibitor 8a | CYP1A1 | 58 | >10-fold vs. other CYP1 subfamily; >100-fold vs. CYP2 & CYP3 families | [1] |
| α-Naphthoflavone | CYP1A1/CYP1A2/CYP1B1 | - | Competitive tight-binding inhibitor of CYP1A1, CYP1A2, and CYP1B1 | [2] |
| CH223191 | AhR Antagonist | 30 (for AhR) | Specific for AhR, no affinity for estrogen receptor | [3][4] |
Table 2: In Vivo Anti-Cancer Effects of Comparator CYP1A1 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| α-Naphthoflavone | Hamster Embryo Cells (in vitro) | Not Applicable | Inhibited metabolism and cytotoxicity of carcinogens | [5] |
| α-Naphthoflavone | HeLa Cells (in vitro) | 0.01-100 µM | Inhibited cell proliferation, blocked G1/S phase, increased p53 and apoptosis | [6] |
| CH223191 | MC38 Colon Carcinoma (syngeneic mouse model) | 10 mg/kg/day (oral) | Increased tumor burden, suggesting AHR acts as a tumor suppressor in this model | [7] |
| CH223191 | B16F10 Melanoma (syngeneic mouse model) | Not specified | No significant change in tumor volume | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro CYP1A1 Inhibition Assay (for Inhibitor 8a)
-
Enzyme Source: Recombinant human CYP1A1 expressed in Sacchrosomes™.
-
Substrate: 7-Ethoxyresorufin.
-
Method: The inhibitory effect of compound 8a on CYP1A1's 7-ethoxyresorufin-O-deethylase (EROD) activity was measured. The assay was performed in the presence of varying concentrations of the inhibitor.
-
Data Analysis: IC50 values were calculated from the concentration-response curves.
-
Selectivity Profiling: The inhibitor was tested against a panel of other CYP isoforms (CYP1B1, CYP1A2, CYP2, and CYP3 families) to determine its selectivity.[1]
In Vivo Murine Syngeneic Tumor Models (for CH223191)
-
Animal Model: C57BL/6 mice.
-
Cell Lines: MC38 colon adenocarcinoma and B16F10 melanoma cells.
-
Tumor Implantation: 1 million cells were subcutaneously implanted into the flanks of the mice.
-
Treatment: Mice were randomized into control and treatment groups. CH223191 (10 mg/kg) or vehicle was administered orally every day, starting from day 7 after tumor implantation.
-
Tumor Measurement: Tumor volume was measured at regular intervals.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size. Tumor volumes were compared between the groups.[7]
Visualizing Molecular Pathways and Experimental Processes
Signaling Pathway of CYP1A1-Mediated Carcinogenesis and Inhibition
Caption: Proposed mechanism of CYP1A1-mediated carcinogenesis and points of intervention by inhibitor 8a.
Experimental Workflow for In Vivo Validation of a CYP1A1 Inhibitor
Caption: A generalized experimental workflow for the in vivo validation of an anti-cancer agent.
Comparative Logic of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. invivogen.com [invivogen.com]
- 5. Alpha-naphthoflavone: an inhibitor of hydrocarbon cytotoxicity and microsomal hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aryl hydrocarbon receptor acts as a tumor suppressor in a syngeneic MC38 colon carcinoma tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Khellin-Derived CYP1A1 Inhibitor Potency
For Immediate Release
A detailed comparative analysis of a novel khellin-derived inhibitor of Cytochrome P450 1A1 (CYP1A1), compound 4l, showcases its superior potency and selectivity over other known inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance, supported by experimental data and detailed protocols.
A recent study on semisynthetic derivatives of khellin, a natural furanochromone, has identified a series of potent inhibitors of CYP1A1, an enzyme implicated in the metabolic activation of procarcinogens. Among the synthesized compounds, the khellinoflavanone designated as 4l has emerged as a particularly potent and selective inhibitor of CYP1A1, demonstrating significant potential for applications in cancer chemoprevention.[1][2]
Potency Comparison of CYP1A1 Inhibitors
The inhibitory potency of compound 4l and its analogues was determined using in vitro assays with both yeast-derived microsomes (Sacchrosomes) and live human embryonic kidney (HEK293) cells overexpressing human CYP1A1. The half-maximal inhibitory concentration (IC50) values were measured and compared with the known CYP1A1 inhibitor, α-Naphthoflavone (ANF).
| Compound | Description | CYP1A1 IC50 (nM) [a] | Selectivity over CYP1B1 | Reference |
| Compound 4l | Khellinoflavanone derivative | 140 | 170-fold | [1][2] |
| Furanoshalcone 3g | Khellin-derived chalcone | 470 | Non-selective | [1][2] |
| Khellin | Parent natural compound | 4020 | 8.6-fold | [1][2] |
| α-Naphthoflavone (ANF) | Known CYP1A1 inhibitor (Positive Control) | 20 [b] | ~10-fold | [2] |
| 7-Hydroxyflavone | Flavonoid inhibitor | 15 (Ki) | 6-fold over CYP1A2 | |
| Rhapontigenin | Stilbenoid inhibitor | 400 | Selective for CYP1A1 | |
| Alizarin | Anthraquinone inhibitor | 6200 | Non-selective |
[a] IC50 values were determined in live HEK293 cells overexpressing CYP1A1.[1][2] [b] IC50 value for ANF can vary depending on the experimental conditions.
The data clearly indicates that compound 4l is a highly potent inhibitor of CYP1A1, with an IC50 value of 140 nM.[1][2] While α-Naphthoflavone shows a lower IC50 in some studies, compound 4l exhibits significantly higher selectivity for CYP1A1 over the related enzyme CYP1B1. This high selectivity is a crucial attribute for a potential therapeutic agent, as it minimizes off-target effects.
Experimental Protocols
The determination of CYP1A1 inhibition potency was conducted using a well-established fluorometric assay, the Ethoxyresorufin-O-deethylase (EROD) assay.
Principle: The EROD assay measures the activity of CYP1A1 by monitoring the conversion of the substrate 7-ethoxyresorufin into the highly fluorescent product resorufin. The rate of resorufin formation is proportional to the CYP1A1 enzyme activity. The inhibitory potential of a compound is determined by measuring the reduction in EROD activity in the presence of the inhibitor.
Materials:
-
Human CYP1A1 recombinant enzyme (e.g., in yeast microsomes/Sacchrosomes or from genetically engineered mammalian cells like HEK293).
-
7-Ethoxyresorufin (substrate).
-
NADPH (cofactor).
-
Resorufin (standard for calibration).
-
Test inhibitors (e.g., compound 4l, ANF).
-
Phosphate buffer (pH 7.4).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Preparation of Reagents: All reagents are prepared in appropriate buffers. A stock solution of the test inhibitor is prepared, typically in DMSO, and then serially diluted to obtain a range of concentrations.
-
Incubation: The reaction mixture, containing the CYP1A1 enzyme, buffer, and the test inhibitor at various concentrations, is pre-incubated for a short period at 37°C.
-
Initiation of Reaction: The reaction is initiated by the addition of 7-ethoxyresorufin.
-
Enzymatic Reaction: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.
-
Termination of Reaction: The reaction is stopped by the addition of a suitable solvent, such as acetonitrile.
-
Measurement of Fluorescence: The fluorescence of the resorufin produced is measured using a fluorescence plate reader with excitation and emission wavelengths typically around 530 nm and 590 nm, respectively.
-
Data Analysis: The fluorescence readings are converted to the amount of product formed using a resorufin standard curve. The percentage of inhibition at each inhibitor concentration is calculated relative to a control incubation without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of CYP1A1 inhibition, the following diagrams have been generated.
Caption: Workflow of the in vitro CYP1A1 inhibition (EROD) assay.
Caption: CYP1A1-mediated procarcinogen activation and its inhibition.
Conclusion
The khellin-derived flavanone, compound 4l, represents a significant advancement in the development of potent and selective CYP1A1 inhibitors. Its ability to effectively block the metabolic activation of procarcinogens, coupled with its high selectivity, underscores its potential as a lead compound for cancer chemoprevention strategies. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of drug metabolism and toxicology.
References
Benchmarking a Novel CYP1A1 Inhibitor: A Comparative Analysis of Compound 8a Against Established Chemopreventive Agents
A new frontier in chemoprevention, this guide provides a head-to-head comparison of the novel CYP1A1 inhibitor, Compound 8a, with leading chemopreventive agents. We present key performance data, detailed experimental protocols, and mechanistic pathway diagrams to offer researchers, scientists, and drug development professionals a comprehensive evaluation of Compound 8a's potential.
Cytochrome P450 1A1 (CYP1A1) is a critical enzyme in the metabolic activation of procarcinogens, making it a prime target for cancer chemoprevention strategies.[1][2] The inhibition of CYP1A1 can prevent the conversion of environmental toxins and other harmful compounds into their carcinogenic forms.[3] This guide benchmarks the performance of a novel and potent CYP1A1 inhibitor, Compound 8a, against well-established chemopreventive agents known to modulate CYP1A1 activity: Resveratrol, Sulforaphane, and Quercetin.
Performance Snapshot: Compound 8a vs. Key Competitors
Compound 8a demonstrates exceptional potency and selectivity for CYP1A1 inhibition. The following table summarizes the key performance indicators of Compound 8a in comparison to Resveratrol, Sulforaphane, and Quercetin.
| Compound | Type | Target(s) | IC50 (CYP1A1) | Mechanism of Action |
| Compound 8a | Acridine Derivative | HDAC1, DNMT1, CYP1A1 | 0.05 µM | Direct, Competitive Inhibition |
| Resveratrol | Stilbene | CYP1A1, CYP1B1 | 23 µM[4] | Direct Inhibition |
| Sulforaphane | Isothiocyanate | CYP1A1, CYP1A2 | Weak Inhibitor[5] | Indirect Inhibition (reduces protein levels)[5] |
| Quercetin | Flavonoid | CYP1A1 | Potent Inhibitor | Direct Inhibition |
Deep Dive: Mechanism of Action and Signaling Pathways
CYP1A1 is induced by the activation of the Aryl Hydrocarbon Receptor (AHR) pathway.[6] Upon binding of a ligand, such as a polycyclic aromatic hydrocarbon (PAH), the AHR translocates to the nucleus and promotes the transcription of the CYP1A1 gene.[6] Direct inhibitors, like Compound 8a and Resveratrol, bind to the active site of the CYP1A1 enzyme, preventing it from metabolizing substrates.[3][7] Indirect inhibitors, such as Sulforaphane, can interfere with the AHR signaling pathway or reduce the expression of the CYP1A1 protein.[5][7]
Experimental Protocols
CYP1A1 Inhibition Assay (EROD Assay)
The inhibitory potential of test compounds against CYP1A1 is commonly determined using the 7-ethoxyresorufin-O-deethylase (EROD) assay.[8] This assay measures the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin by CYP1A1.
Materials:
-
Human liver microsomes or recombinant human CYP1A1
-
7-ethoxyresorufin (substrate)
-
NADPH (cofactor)
-
Test compounds (Compound 8a, Resveratrol, Sulforaphane, Quercetin)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing human liver microsomes or recombinant CYP1A1 in potassium phosphate buffer.
-
Add varying concentrations of the test compounds to the wells of a 96-well plate.
-
Initiate the reaction by adding 7-ethoxyresorufin and NADPH to each well.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Measure the fluorescence of resorufin using a plate reader (excitation ~530 nm, emission ~590 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based Proliferation Assay
To assess the chemopreventive potential in a cellular context, the effect of the inhibitors on the proliferation of cancer cells exposed to a procarcinogen can be measured.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Cell culture medium and supplements
-
Procarcinogen (e.g., benzo[a]pyrene)
-
Test compounds
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at various concentrations for a specified pre-incubation period.
-
Expose the cells to a procarcinogen (e.g., benzo[a]pyrene) to induce CYP1A1-mediated toxicity.
-
After an incubation period, add a cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader to determine cell viability.
-
Compare the viability of cells treated with the inhibitor and procarcinogen to those treated with the procarcinogen alone.
Comparative Logic and Conclusion
The selection of an optimal chemopreventive agent depends on a balance of potency, selectivity, and mechanism of action. This guide provides a framework for comparing these key attributes.
References
- 1. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Activation of Procarcinogens by CYP1A1/1B1 and Related Chemo-Preventive Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
Safety Operating Guide
Navigating the Proper Disposal of CYP1A1 Inhibitor 8a: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of the research compound CYP1A1 inhibitor 8a.
Crucial First Step: Obtain the Safety Data Sheet (SDS)
Before handling or disposing of any chemical, it is imperative to obtain and thoroughly review its Safety Data Sheet (SDS). The SDS for this compound must be requested directly from the supplier or manufacturer. This document contains critical information regarding the compound's physical and chemical properties, hazards, and specific disposal instructions.
General Laboratory Chemical Waste Disposal Procedures
In the absence of a readily available SDS for this compound, and while awaiting its provision from the supplier, researchers must adhere to established best practices for hazardous chemical waste disposal. These general procedures are designed to minimize risks and ensure compliance with regulatory standards.
1. Waste Identification and Segregation:
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
Incompatible chemicals must be stored in separate secondary containment to prevent accidental mixing. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic materials.
2. Waste Container Management:
The integrity of waste containers is crucial for safe storage and transport.
-
Use containers that are compatible with the chemical waste. For many organic compounds, glass or high-density polyethylene (HDPE) containers are appropriate.
-
Ensure containers are in good condition, free from leaks or cracks.
-
Keep waste containers securely closed at all times, except when adding waste.
-
Do not overfill containers; allow for at least 10% headspace to accommodate expansion.
3. Labeling of Waste Containers:
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name of the contents (e.g., "this compound"). Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantities of each component if it is a mixed waste stream.
-
Include the date when the waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location must also be on the label.
4. Storage of Chemical Waste:
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation.
-
Store waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential spills.
-
Ensure the SAA is inspected weekly for any signs of leakage or container degradation.
-
Do not store large quantities of waste. Typically, no more than 55 gallons of hazardous waste may be accumulated in an SAA.
5. Arranging for Disposal:
Hazardous waste must be disposed of through your institution's authorized channels.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with a detailed inventory of the waste to be collected.
-
Never dispose of chemical waste down the sink or in the regular trash.[1]
Key Do's and Don'ts of Laboratory Chemical Waste Management
To provide a quick reference for best practices, the following table summarizes the essential do's and don'ts of handling and disposing of laboratory chemical waste.
| Do's | Don'ts |
| Obtain and read the SDS before using any chemical. | Never dispose of chemicals down the drain unless explicitly authorized by EHS.[1] |
| Segregate incompatible waste streams. | Do not mix different types of chemical waste in the same container. |
| Use compatible and properly sealed containers for waste. | Do not overfill waste containers. |
| Clearly label all waste containers with their full contents. | Do not use chemical abbreviations or formulas on waste labels. |
| Store waste in a designated and contained Satellite Accumulation Area. | Do not store waste containers in high-traffic areas or on the floor. |
| Contact your EHS department for waste pickup and guidance. | Do not transport hazardous waste outside of the laboratory yourself. |
| Train all laboratory personnel on proper waste disposal procedures. | Do not allow untrained personnel to handle hazardous waste. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the standard workflow for the safe disposal of a research chemical like this compound within a laboratory setting. This process emphasizes the central role of the Safety Data Sheet and the institutional Environmental Health and Safety department.
Caption: Logical workflow for the safe and compliant disposal of a research chemical.
A Note on the Absence of Specific Data for this compound:
This guide provides a framework for the proper disposal of this compound based on general principles of laboratory safety. Specific quantitative data, detailed experimental protocols involving this compound, and its signaling pathways are proprietary to the manufacturer and researchers who have published on it. For detailed information, it is essential to consult the product's specific documentation and relevant scientific literature.
By adhering to these procedures and fostering a culture of safety and compliance, research professionals can ensure the responsible management of chemical waste, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling CYP1A1 Inhibitor 8a
For researchers, scientists, and drug development professionals engaged in studies involving the potent and selective CYP1A1 inhibitor 8a, a comprehensive understanding of safety protocols and logistical considerations is paramount. This guide provides essential, immediate, and actionable information to ensure the safe handling, use, and disposal of this compound, thereby fostering a secure laboratory environment and promoting reliable experimental outcomes.
This compound is a potent compound with the potential for development as a cancer chemopreventive agent.[1] Due to its potent biological activity, it is crucial to handle this compound with the appropriate safety measures to prevent accidental exposure. The following procedural guidance is based on best practices for handling hazardous drugs and potent enzyme inhibitors.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to potent compounds like this compound. All personnel handling the compound must be trained in the proper donning and doffing of PPE to avoid contamination.
| PPE Component | Specification | Donning and Doffing Procedure |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[2][3] | The inner glove should be worn under the cuff of the lab coat, and the outer glove should be worn over the cuff.[2][3] Change the outer glove every 30 minutes or immediately if contaminated, torn, or punctured.[2] |
| Gown | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[3] | Gowns must close in the back. Change every 2-3 hours or immediately if contaminated.[2] |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[4] | Safety glasses with side shields are not sufficient. A face shield may be required if there is a significant risk of splashes.[4] |
| Respiratory Protection | An N95 or higher-rated respirator.[2] | A surgical mask is not a substitute for a respirator.[2][5] Fit-testing is required to ensure a proper seal.[2] |
| Shoe Covers | Two pairs of disposable shoe covers.[2] | Worn when handling the compound to prevent the spread of contamination.[2] |
Operational Plan for Handling this compound
A clear and well-defined operational plan is critical for minimizing the risk of exposure and ensuring the integrity of the experiment.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
The compound should be stored at room temperature in the continental US, though this may vary elsewhere; always refer to the Certificate of Analysis for specific storage conditions.[1]
-
Store in a clearly labeled, sealed container in a designated, restricted-access area.
Preparation and Handling:
-
All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to protect against inhalation of aerosols or dust.[5][6]
-
Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling the compound.
-
Before use, verify the identity and purity of the inhibitor.
-
When preparing solutions, add the solvent to the solid inhibitor slowly to avoid splashing.
Administration (in vitro/in vivo):
-
When treating cells or administering to animals, use appropriate containment procedures.
-
Be mindful of potential aerosol generation during procedures.
-
All surfaces and equipment in contact with the compound should be decontaminated after use.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container immediately after use. |
| Contaminated PPE | The outer pair of gloves and other disposable PPE should be removed and placed in a sealed bag or container for hazardous waste disposal immediately after handling the compound.[3] |
| Liquid Waste (e.g., cell culture media) | Collect in a clearly labeled, sealed, and leak-proof hazardous waste container. Some aqueous solutions may be eligible for drain disposal after neutralization and copious flushing with water, but this must be verified against institutional and local regulations.[7][8] |
| Solid Waste (e.g., contaminated bedding) | Collect in sealed, labeled hazardous waste containers. |
Experimental Workflow and Safety Considerations
To provide a clearer understanding of the procedural steps, the following diagrams illustrate the handling workflow and the logical relationships in risk assessment.
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationship of risk assessment for handling potent compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. osha.gov [osha.gov]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. gerpac.eu [gerpac.eu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
